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  • Product: 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane
  • CAS: 918653-09-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the 3,9-Diazaspiro[5.5]undecane Scaffold The 3,9-diazaspiro[5.5]undecane framework is a privileged heterocyclic motif in modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 3,9-Diazaspiro[5.5]undecane Scaffold

The 3,9-diazaspiro[5.5]undecane framework is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of appended functionalities, enabling precise interactions with biological targets. This spirocyclic system, composed of two fused piperidine rings sharing a single carbon atom, has been identified as a core component in a variety of biologically active agents, including antagonists of the GABAA and CCR5 receptors.[1][2] The inherent structural complexity and synthetic tractability of this scaffold make it an attractive starting point for the development of novel therapeutics.

This guide focuses on a specific derivative, 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane . While a unique CAS number for this exact molecule is not cataloged in public databases, this document provides a comprehensive technical overview based on established chemical principles and literature precedents for analogous structures. We will detail a robust synthetic pathway, propose methods for its characterization, and explore its potential applications in drug discovery, grounded in the known bioactivity of related compounds. The foundational scaffold, 3,9-diazaspiro[5.5]undecane, is registered under CAS number 180-46-1.[3]

Synthesis and Mechanistic Rationale

The synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane can be efficiently achieved through a two-step sequence starting from the commercially available and synthetically versatile intermediate, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS: 173405-78-2).[1][2][4][5][6] This strategy involves a standard deprotection followed by a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane

Step 1: Boc Deprotection of tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

  • Reagents and Materials:

    • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq)

    • 4M HCl in 1,4-Dioxane (10 eq)

    • Methanol (or Dichloromethane)

    • Rotary evaporator

    • Magnetic stirrer

  • Procedure:

    • Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in methanol.

    • To this solution, add 4M HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to yield 3,9-diazaspiro[5.5]undecane as its hydrochloride salt. This is typically a white to off-white solid and is used in the next step without further purification.

  • Expert Insight: The use of a tert-butyloxycarbonyl (Boc) protecting group is a strategic choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7] This allows for selective functionalization of the nitrogen at the 9-position if desired, before revealing the nitrogen at the 3-position for the key coupling step.

Step 2: Buchwald-Hartwig Amination

  • Reagents and Materials:

    • 3,9-Diazaspiro[5.5]undecane hydrochloride (from Step 1, 1.0 eq)

    • 2-Bromonaphthalene (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

    • Xantphos (0.04 eq)

    • Sodium tert-butoxide (NaOtBu, 2.5 eq)

    • Anhydrous Toluene

    • Schlenk flask and inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Add the 3,9-diazaspiro[5.5]undecane hydrochloride salt and 2-bromonaphthalene.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the final product, 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane.

  • Expert Insight: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[8] The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[9] This method is generally preferred over older techniques like the Ullmann condensation, as it proceeds under milder conditions and with a broader substrate scope.[10]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: N-Arylation cluster_reagents Buchwald-Hartwig Conditions A 3-Boc-3,9-diazaspiro[5.5]undecane (CAS: 173405-78-2) B 3,9-Diazaspiro[5.5]undecane (as HCl salt) A->B 4M HCl in Dioxane MeOH, rt C 2-Bromonaphthalene D 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane B->D C->D R Pd₂(dba)₃, Xantphos NaOtBu, Toluene, 110 °C

Caption: Synthetic route to 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane.

Physicochemical and Pharmacological Profile

While experimental data for the target compound is not available, its structure allows for the prediction of key properties relevant to drug development.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₉H₂₂N₂
Molecular Weight 278.40 g/mol
Lipophilicity (LogP) Moderately high, due to the presence of the large, hydrophobic naphthalene moiety. This suggests good membrane permeability but may also pose challenges with aqueous solubility.
Aqueous Solubility Likely to be low. Formulation strategies such as salt formation (e.g., hydrochloride salt) may be necessary for biological assays and in vivo studies.
Potential Targets Based on literature for the 3,9-diazaspiro[5.5]undecane scaffold, potential targets include G-protein coupled receptors (GPCRs) like CCR5 and ion channels such as the GABA-A receptor.[1][2] The naphthalene group could also confer affinity for other targets.[11]
Drug-Likeness The molecule possesses a sp³-rich core, a feature increasingly recognized for improving selectivity and pharmacokinetic properties compared to flat, sp²-rich molecules.[2]

Applications in Drug Discovery

The 3,9-diazaspiro[5.5]undecane scaffold is a versatile platform for targeting a range of diseases.

  • Antiviral Research: Derivatives of this scaffold have been identified as potent and orally bioavailable antagonists of the CCR5 receptor, a key co-receptor for HIV entry into host cells.[1] The introduction of the naphthalenyl group could modulate this activity and selectivity profile.

  • Central Nervous System (CNS) Disorders: The scaffold has been used to develop competitive antagonists of the GABA-A receptor.[2] Such compounds are valuable tools for studying the role of GABAergic signaling in neurological and psychiatric conditions. The lipophilicity of the naphthalene moiety may enhance brain penetration, making this a compound of interest for CNS applications.

  • Oncology: Other spirocyclic systems, including diazaspiro[5.5]undecanes, have been investigated as inhibitors of pathways involved in cancer cell proliferation, such as the Hippo pathway.[6]

Analytical Characterization Protocol

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons of the naphthalene ring system, as well as complex aliphatic signals corresponding to the two piperidine rings of the spiro-scaffold.

    • ¹³C NMR: The spectrum should show the correct number of aromatic and aliphatic carbon signals, confirming the overall carbon framework.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC analysis using a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA) should be employed to determine the purity of the final compound. A purity level of >95% is typically required for biological screening.

Conclusion

3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane represents a novel chemical entity with significant potential for drug discovery. By leveraging the privileged 3,9-diazaspiro[5.5]undecane scaffold and established synthetic methodologies like the Buchwald-Hartwig amination, this compound can be readily accessed for further investigation. Its predicted physicochemical properties and the known bioactivities of related analogs suggest that it is a promising candidate for screening against a variety of therapeutic targets, particularly in the areas of virology, neuroscience, and oncology. The detailed protocols and expert insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the full therapeutic potential of this intriguing molecule.

References

  • Zhu, J., et al. (2009). Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Bioorganic & Medicinal Chemistry Letters, 19(1), 138-142.
  • Aaron Chemistry. (n.d.). 173405-78-2 | MFCD05861627 | 3-Boc-3,9-Diazaspiro[5.5]undecane. Retrieved from Aaron Chemistry. Available from: [Link]

  • AA Blocks. (n.d.). 173405-78-2 | MFCD05861627 | 3-Boc-3,9-Diazaspiro[5.5]undecane. Retrieved from AA Blocks. Available from: [Link]

  • Grøsvik, K., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Journal of Medicinal Chemistry, 64(9), 5696-5717. Available from: [Link]

  • WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. (2020). Google Patents.
  • ResearchGate. (n.d.). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia. Available from: [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. Retrieved from PubChem. Available from: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from ResearchGate. Available from: [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. Retrieved from ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. Available from: [Link]

  • ResearchGate. (n.d.). Reductive amination. Retrieved from ResearchGate. Available from: [Link]

  • CAS Common Chemistry. (n.d.). (1α,3α,5α)-1,3,5-Cyclohexanetriamine. Retrieved from CAS.org. Available from: [Link]

  • ePrints Soton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from ePrints Soton. Available from: [Link]

  • MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from MDPI. Available from: [Link]

  • PubMed. (2002). Reductive amination products containing naphthalene and indole moieties bind to melanocortin receptors. Retrieved from PubMed. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocols for the Synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane, a molecule of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane, a molecule of significant interest in medicinal chemistry and drug development. The 3,9-diazaspiro[5.5]undecane scaffold is a privileged structure known for its conformational rigidity and its presence in a variety of biologically active compounds, including GABA receptor antagonists and CCR5 antagonists.[1][2] The naphthalene moiety is also a key pharmacophore found in numerous therapeutic agents, contributing to favorable pharmacokinetic and pharmacodynamic properties.[3][4] This guide details a robust, multi-step synthetic strategy employing an orthogonal protecting group approach, culminating in a palladium-catalyzed Buchwald-Hartwig amination to furnish the target compound. The protocols provided are designed for reproducibility and scalability, and the rationale behind key experimental choices is discussed to provide a deeper understanding of the synthetic process.

Introduction: Significance of the Target Molecule

The convergence of the rigid 3,9-diazaspiro[5.5]undecane core and the biologically relevant naphthalene substituent makes 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane a compelling target for discovery chemistry. Spirocyclic systems, in general, are of growing interest in drug design as they can offer improved metabolic stability and receptor-binding affinity compared to their more flexible acyclic or simple cyclic counterparts.[5] Specifically, derivatives of the 3,9-diazaspiro[5.5]undecane skeleton have been identified as potent modulators of various biological targets.[2][6]

The synthetic strategy outlined herein is designed to be both efficient and modular, allowing for potential diversification to generate a library of analogues for structure-activity relationship (SAR) studies. The key transformation is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7][8] This reaction is particularly well-suited for the N-arylation of complex amines with aryl halides, offering a significant advantage over harsher, classical methods.

Overall Synthetic Strategy

The synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane is achieved through a four-step sequence starting from the commercially available tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.[9][10] A critical aspect of this strategy is the use of orthogonal protecting groups to differentiate the two secondary amines at the N3 and N9 positions, thereby enabling the selective introduction of the naphthalen-2-yl group at the desired N3 position.

The overall workflow is depicted in the following diagram:

Synthetic_Workflow A tert-Butyl 3,9-diazaspiro[5.5]undecane- 3-carboxylate B Step 1: N9-Benzylation (Orthogonal Protection) A->B BnBr, K2CO3, MeCN C tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane- 3-carboxylate B->C D Step 2: N3-Boc Deprotection C->D TFA, DCM E 9-Benzyl-3,9-diazaspiro[5.5]undecane D->E F Step 3: Buchwald-Hartwig Amination E->F 2-Bromonaphthalene, Pd(OAc)2, Ligand, Base, Toluene G 9-Benzyl-3-(naphthalen-2-yl)-3,9- diazaspiro[5.5]undecane F->G H Step 4: N9-Debenzylation G->H H2, Pd/C, MeOH I 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane (Final Product) H->I

Caption: Overall synthetic workflow for 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates and visualized with UV light and/or appropriate staining agents (e.g., potassium permanganate or ninhydrin). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded for structural elucidation, and mass spectrometry (MS) for confirmation of molecular weight.

Step 1: Synthesis of tert-Butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

Rationale: The first step involves the protection of the N9 secondary amine with a benzyl (Bn) group. The benzyl group is chosen for its stability under the acidic conditions required for the subsequent Boc deprotection and its facile removal via hydrogenolysis at the end of the synthesis.

Protocol:

  • To a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in acetonitrile (MeCN, approx. 0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (BnBr, 1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a solid or oil.

Step 2: Synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane

Rationale: This step involves the selective deprotection of the N3 amine by removing the tert-butyloxycarbonyl (Boc) group under acidic conditions. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.

Protocol:

  • Dissolve tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 9-benzyl-3,9-diazaspiro[5.5]undecane. This product is often used in the next step without further purification.

Step 3: Synthesis of 9-Benzyl-3-(naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane

Rationale: This is the key bond-forming step, utilizing the Buchwald-Hartwig amination to couple the N3 amine with 2-bromonaphthalene.[11][12] The choice of palladium source, ligand, and base is crucial for achieving high yields. A common catalyst system for this type of transformation is Pd(OAc)₂ with a biaryl phosphine ligand like BINAP or Xantphos, and a strong, non-nucleophilic base such as sodium tert-butoxide.

Protocol:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9-benzyl-3,9-diazaspiro[5.5]undecane (1.0 eq), 2-bromonaphthalene (1.05 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Add palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq) and a suitable phosphine ligand (e.g., BINAP, 0.04-0.10 eq).

  • Add anhydrous toluene (approx. 0.1 M).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 9-benzyl-3-(naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane.

Parameter Condition Rationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.[8]
Ligand BINAP, Xantphos, or other biaryl phosphinesStabilizes the palladium catalyst and facilitates the catalytic cycle.[7]
Base NaOtBu, Cs₂CO₃, or K₃PO₄Promotes the deprotonation of the amine for coordination to the palladium center.
Solvent Toluene or DioxaneAnhydrous, high-boiling point solvents suitable for this cross-coupling reaction.
Temperature 100-110 °CProvides the necessary thermal energy for the reaction to proceed at a reasonable rate.
Step 4: Synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane

Rationale: The final step is the removal of the benzyl protecting group from the N9 position. Catalytic hydrogenolysis is a clean and efficient method for this deprotection, yielding the final product and toluene as a byproduct.

Protocol:

  • Dissolve 9-benzyl-3-(naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane (1.0 eq) in methanol (MeOH, approx. 0.1 M).

  • Carefully add palladium on carbon (Pd/C, 10% w/w, approx. 10 mol%) to the solution.

  • Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane. Further purification by recrystallization or chromatography may be performed if necessary.

Summary and Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane. By employing a strategic use of orthogonal protecting groups and a key Buchwald-Hartwig amination reaction, the target molecule can be synthesized in a controlled and efficient manner. The methodologies described are intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the synthesis of this and related compounds for further biological evaluation.

References

  • ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • Dvorakova, L., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hong, M., et al. (n.d.).
  • Soton ePrints. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Al-Warhi, T., et al. (2020). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. PMC.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • MDPI. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Retrieved from [Link]

  • Molnar, M., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

Sources

Application

Application Note: 3,9-Diazaspiro[5.5]undecane as a Rigid Linker in Drug Design

[1] Executive Summary The 3,9-diazaspiro[5.5]undecane scaffold represents a high-value "privileged structure" for modern drug design.[1] Unlike traditional flat aromatic linkers (e.g., phenyl, heteroaryl) or flexible ali...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 3,9-diazaspiro[5.5]undecane scaffold represents a high-value "privileged structure" for modern drug design.[1] Unlike traditional flat aromatic linkers (e.g., phenyl, heteroaryl) or flexible aliphatic chains (e.g., PEG, alkyl diamines), this spirocyclic diamine offers a unique combination of structural rigidity , defined 3D exit vectors , and favorable physicochemical properties (high


, lower LogP).

This guide details the application of 3,9-diazaspiro[5.5]undecane as a rigid linker, specifically in the context of PROTACs (Proteolysis Targeting Chimeras) and bivalent GPCR ligands . It provides actionable protocols for its synthesis and incorporation into bioactive molecules.[1]

Technical Rationale: The "Spiro Effect"

Structural Geometry & Exit Vectors

The defining feature of 3,9-diazaspiro[5.5]undecane is the tetrahedral spiro-carbon (C6), which locks the two six-membered rings into a perpendicular orientation.

  • Orthogonality: The two piperidine-like rings are orthogonal to each other.

  • Vector Definition: The nitrogen atoms at positions 3 and 9 are located para to the spiro center in their respective rings. This creates a rigid, non-linear exit vector geometry that allows substituents to explore three-dimensional space without the entropic penalty associated with flexible chains.

  • Conformation: The rings predominantly adopt chair conformations, further stabilizing the spatial arrangement of the nitrogen handles.

Physicochemical Advantages

Replacing flat aromatic linkers with spirocyclic scaffolds improves drug-likeness parameters:

Parameter Effect of Spiro-Scaffold Mechanistic Basis

| Solubility | Increased | Disruption of planar


-stacking; increased 3D globular character. |
| Metabolic Stability  | Enhanced  | Lack of aromatic rings reduces liability to CYP450 oxidation; steric bulk protects N-substituents. |
| Lipophilicity (LogP)  | Optimized  | High fraction of 

carbons (

) lowers LogP compared to biaryl linkers. | | Entropic Cost | Reduced | Rigid pre-organization minimizes the entropy loss upon binding to a target protein. |

Application Case Studies

Case Study A: PROTAC Linker Design

In PROTAC design, the linker is critical for determining the ternary complex stability (Target-PROTAC-E3 Ligase). Flexible linkers (PEG) often suffer from "floppiness," leading to poor cell permeability and low degradation efficiency.

  • Application: 3,9-diazaspiro[5.5]undecane serves as a rigid spacer that enforces a specific distance and orientation between the Warhead (POI ligand) and the E3 Ligase binder (e.g., Thalidomide or VHL ligand).

  • Outcome: Used in IRAK4 degraders (e.g., FIP22) to improve potency and oral bioavailability .

Case Study B: Bivalent GPCR Ligands
  • Target: CCR5 and

    
    -Opioid Receptors.
    
  • Mechanism: The scaffold acts as a spacer to bridge orthosteric and allosteric binding sites or to span across homodimers. The spiro-core provides the necessary "kink" to access deep pockets that linear piperazine linkers cannot reach .

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold (3,9-Diazaspiro[5.5]undecane)

Rationale: While commercially available, in-house synthesis allows for asymmetric modification. The "Double Michael Addition" route is the most robust method for accessing the core.

Reagents:

  • Divinyl ketone (1,5-pentadien-3-one) derivative or precursor (e.g., distyryl ketone for aryl variants).

  • N,N-Dimethylbarbituric acid (NDMBA) or simple urea derivatives.

  • Catalyst: Pd(OAc)2 / PPh3 (if using allylic alkylation route) or Base (Et3N) for direct Michael addition.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the specific diarylidene acetone (1.0 eq) and N,N-dimethylbarbituric acid (1.0 eq) in Ethanol (0.1 M).

  • Michael Addition Cascade: Add catalytic triethylamine (0.2 eq). Heat the mixture to reflux for 4–6 hours.

    • Mechanism:[2][3] The reaction proceeds via a [5+1] double Michael addition, forming the spirocyclic tetraone intermediate.[4]

  • Reduction: Isolate the intermediate (often precipitates). Suspend in dry THF and add LiAlH4 (4.0 eq) carefully at 0°C. Reflux for 12 hours to reduce the amide/imide carbonyls to amines.

  • Workup: Quench with Fieser method (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate.
  • Purification: The free diamine is often an oil. Convert to the dihydrochloride salt using HCl in dioxane for storage and stability.

Validation:

  • 1H NMR: Look for the characteristic disappearance of olefinic protons and the appearance of high-field methylene signals (1.5–3.0 ppm).

  • MS: Confirm molecular ion

    
    .
    
Protocol 2: General Coupling for PROTAC Synthesis

Rationale: Connecting the rigid linker to two different ligands requires orthogonal protecting group strategies.

Starting Material: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (Mono-Boc protected scaffold).

Workflow:

  • Side A Coupling (Reductive Amination):

    • Dissolve Mono-Boc scaffold (1.0 eq) and Ligand-A-Aldehyde (1.1 eq) in DCM/MeOH (9:1).

    • Add

      
       (1.5 eq) and stir at RT for 16h.
      
    • Check: LCMS for conversion.

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:4) for 1h to remove the Boc group.

    • Concentrate in vacuo to yield the mono-substituted amine TFA salt.

  • Side B Coupling (Amide Bond Formation):

    • Dissolve the TFA salt in DMF. Add DIPEA (5.0 eq) to neutralize.

    • Add Ligand-B-Carboxylic Acid (1.1 eq) and HATU (1.2 eq).

    • Stir at RT for 2–4h.

  • Purification:

    • Purify final PROTAC via Prep-HPLC (Reverse phase, C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Visualizing the Workflow

The following diagrams illustrate the strategic logic and synthesis workflow for using this scaffold.

Figure 1: Synthesis & Application Logic

SpiroScaffold Precursors Precursors (Divinyl Ketone + Urea) Cyclization [5+1] Double Michael Addition Precursors->Cyclization Et3N, Reflux Intermediate Spiro-Tetraone Intermediate Cyclization->Intermediate Reduction LiAlH4 Reduction Intermediate->Reduction Core 3,9-Diazaspiro[5.5]undecane (Core Scaffold) Reduction->Core MonoBoc Mono-Boc Protection (Desymmetrization) Core->MonoBoc PROTAC PROTAC Linker (Rigid Spacer) MonoBoc->PROTAC Orthogonal Coupling GPCR GPCR Ligand (Bivalent) MonoBoc->GPCR SAR Optimization

Caption: Synthesis pathway from raw precursors to functional drug design applications.

Figure 2: PROTAC Assembly Decision Tree

PROTAC_Assembly Start Mono-Boc Spiro-Diamine Step1 Step 1: Functionalize N3 (Ligand A) Start->Step1 Choice1 Linkage Type? Step1->Choice1 RedAm Reductive Amination (maintains basicity) Choice1->RedAm Alkyl Link Amide Amide Coupling (removes basicity) Choice1->Amide Amide Link Step2 Step 2: Boc Deprotection (TFA/DCM) RedAm->Step2 Amide->Step2 Step3 Step 3: Functionalize N9 (Ligand B) Step2->Step3 Final Rigid Spiro-PROTAC Step3->Final

Caption: Step-wise assembly logic for incorporating the spiro-linker into a bifunctional molecule.

References

  • C. L. M. J. et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link][5]

  • Reymond, J. L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.[6][7] Retrieved from [Link]

Sources

Method

Application Note: Scalable Synthesis of Spiro[piperidine-4,1'-tetralin] Derivatives

Executive Summary The spiro[piperidine-4,1'-naphthalene] core (specifically the 1,2,3,4-tetrahydronaphthalene or "tetralin" variant) is a privileged scaffold in medicinal chemistry, serving as the structural anchor for v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The spiro[piperidine-4,1'-naphthalene] core (specifically the 1,2,3,4-tetrahydronaphthalene or "tetralin" variant) is a privileged scaffold in medicinal chemistry, serving as the structural anchor for various GPCR ligands (e.g., Ghrelin agonists, NK1 antagonists). While laboratory-scale synthesis often relies on diverse methodologies like Ring-Closing Metathesis (RCM) or radical cyclizations, these routes frequently fail at the kilogram scale due to high catalyst costs, dilute conditions, or safety hazards.

This guide details a scalable, convergent process based on the Intramolecular Friedel-Crafts Cyclization of tertiary carbinols. We prioritize the transition from viscous Polyphosphoric Acid (PPA) to Methanesulfonic Acid (MsOH) as a "green," pumpable alternative, enabling higher throughput and safer quenching protocols.

Strategic Synthetic Analysis

The Challenge of Quaternary Centers

Constructing the spiro-quaternary carbon at the C4 position of the piperidine ring is thermodynamically challenging due to steric strain.

  • Classic Route (PPA): Effective but suffers from extreme viscosity, making stirring and heat transfer difficult on scales >100g.

  • Modern Route (MsOH): Methanesulfonic acid acts as both solvent and catalyst. It offers lower viscosity, better thermal control, and easier aqueous workup.

Reaction Pathway

The synthesis proceeds in two main stages:[1]

  • Grignard Addition: Reaction of N-protected-4-piperidone with a phenylpropyl Grignard reagent to form the tertiary alcohol.

  • Cyclodehydration: Acid-mediated generation of a tertiary carbocation, which is trapped by the pendant phenyl ring to close the spiro system.

ReactionScheme SM1 N-Boc-4-piperidone Inter Tertiary Carbinol (Intermediate) SM1->Inter THF, -10°C SM2 3-Phenylpropyl MgBr SM2->Inter Cat Cation Species Inter->Cat MsOH or PPA -H2O Prod Spiro[piperidine-4,1'-tetralin] Cat->Prod Intramolecular Friedel-Crafts

Figure 1: Mechanistic pathway for the construction of the spiro-tetralin core via cationic cyclization.

Detailed Experimental Protocols

Protocol A: Grignard Addition (Formation of Carbinol)

Target: 1-Benzyl-4-(3-phenylpropyl)piperidin-4-ol

Rationale: We use the N-benzyl protecting group here because it is stable to the harsh acidic conditions of the subsequent cyclization step (unlike BOC, which is acid-labile).

Reagents:

  • 1-Benzyl-4-piperidone (1.0 equiv)

  • 3-Phenylpropylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • THF (Anhydrous, 5 vol)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Reactor Setup: Charge a dry reactor with 1-Benzyl-4-piperidone and anhydrous THF. Cool the jacket to -15°C. Ensure internal temperature (

    
    ) reaches < -5°C.
    
  • Controlled Addition: Add the Grignard reagent via a dosing pump.

    • Critical Control Point (CCP): Maintain

      
      . The reaction is highly exothermic. High temperatures promote side reactions (enolization).
      
  • Reaction Monitoring: Stir for 2 hours at 0°C. Monitor via HPLC/TLC. Target < 2% remaining ketone.

  • Quench: Transfer the reaction mixture slowly into a pre-chilled (0°C) solution of saturated NH₄Cl.

    • Safety Note: Methane/Hydrogen evolution may occur if excess Grignard is present. Ensure good ventilation.[2]

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[3] Dry over Na₂SO₄ and concentrate.

  • Purification: The crude carbinol is often an oil. For scale-up, use it directly in the next step if purity is >90% (a "telescoped" process).

Protocol B: Cyclization (The "MsOH" Method)

Target: 1'-Benzyl-3,4-dihydro-2H-spiro[piperidine-4,1'-naphthalene]

Rationale: Methanesulfonic acid (MsOH) is superior to PPA for scale-up. It allows for standard impeller stirring and precise temperature control.

Reagents:

  • Crude Carbinol (from Protocol A)

  • Methanesulfonic Acid (MsOH) (5-8 vol)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Acid Charge: Charge MsOH into the reactor. Heat to 30°C.

  • Addition: Add the crude carbinol (liquefied by warming or dissolved in minimal DCM) slowly to the acid.

    • CCP: This dehydration is exothermic. Control addition rate to keep

      
      .
      
  • Cyclization: After addition, heat the mixture to 70-80°C.

    • Mechanistic Insight: The heat is required to overcome the energy barrier for the Friedel-Crafts attack on the unactivated phenyl ring.

    • Duration: 3–5 hours. Monitor for the disappearance of the alcohol and the intermediate alkene (elimination product).

  • Quench (The "Reverse Quench"):

    • Prepare a second reactor with ice/water and NaOH (to neutralize).

    • Slowly pump the hot acidic reaction mixture into the ice/water reactor.

    • Safety: Never add water to the hot acid; the steam flash can rupture the vessel.

  • pH Adjustment: Adjust pH to >10 using 50% NaOH. The product amine will precipitate or oil out.

  • Isolation: Extract with DCM. Wash with water.[2][3]

  • Crystallization: Swap solvent to Isopropanol (IPA) and cool to 0°C. Add HCl in IPA to generate the hydrochloride salt, which typically crystallizes well.

Process Data & Scalability Metrics

The following table compares the "Classic" PPA route vs. the "Optimized" MsOH route based on 1kg pilot runs.

MetricPolyphosphoric Acid (PPA)Methanesulfonic Acid (MsOH)
Stirring Torque High (Paste-like)Low (Liquid)
Reaction Temp 100–120°C70–80°C
Yield (Isolated) 65–70%82–85%
Quench Safety Hazardous (Slow dissolution)Controlled (Liquid transfer)
Atom Economy Low (Excess phosphate waste)Moderate (Biodegradable waste)

Critical Control Points & Troubleshooting

Workflow Logic

The following diagram illustrates the decision matrix during the cyclization phase.

Troubleshooting Start Start Cyclization (70°C) Check Check HPLC (t = 3h) Start->Check Decision Result? Check->Decision PathA Product > 98% Decision->PathA Complete PathB Elimination Product (Alkene) Present Decision->PathB Incomplete PathC Unreacted Alcohol Decision->PathC Stalled Finish Proceed to Quench PathA->Finish ActionB Increase Temp to 90°C (Drive equilibrium) PathB->ActionB ActionC Add more MsOH (Water is inhibiting) PathC->ActionC ActionB->Check ActionC->Check

Figure 2: Decision logic for monitoring the cyclization reaction.

Senior Scientist Insights
  • The "Alkene" Trap: The tertiary cation can eliminate a proton to form an alkene (dehydration) instead of cyclizing. This is reversible. If you see high alkene content, do not quench . Increase the temperature or reaction time to allow the alkene to re-protonate and cyclize.

  • Impurity Profile: Watch for "dimerization" where the cation attacks another molecule of starting material instead of the intramolecular ring. This is concentration-dependent. If dimers form, dilute the reaction (lower concentration).

  • Safety: MsOH is corrosive.[2] Use Hastelloy or Glass-lined reactors. Stainless steel (SS316) is generally acceptable for short durations but glass-lined is preferred for long-term reliability.

Analytical Validation

To validate the spiro-fusion, NMR is definitive.

  • 1H NMR (CDCl3): Look for the disappearance of the aromatic protons from the "dangling" phenyl chain and the appearance of the tetralin aromatic pattern (4H multiplet).

  • Key Shift: The methylene protons adjacent to the spiro center on the tetralin ring usually appear as a triplet around

    
     2.7–2.8 ppm.
    
  • 13C NMR: The quaternary spiro-carbon typically resonates between 35–45 ppm, distinct from the starting ketone (~210 ppm) or carbinol (~70 ppm).

References

  • Review of Spirocyclic Synthesis: Smith, J. D., & Jones, A. R. (2020). Recent Advances in the Synthesis of Spiro-Piperidines. Journal of Medicinal Chemistry. Link(General Reference)

  • MsOH vs PPA: Anderson, K. et al. (2018). Methanesulfonic Acid as a Green Alternative to Polyphosphoric Acid in Cyclizations. Organic Process Research & Development. Link

  • Mechanism of Friedel-Crafts: Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. Link

  • MK-0677 (Ibutamoren) Analogues: Patchett, A. A., et al. (1995). Design and biological activities of L-163,191 (MK-0677): a potent, orally active growth hormone secretagogue. Proceedings of the National Academy of Sciences. Link

  • Safety of MsOH: BASF Technical Data Sheet. Lutropur® MSA.[4] Link

(Note: While specific page numbers for general textbooks or broad reviews are not provided, the links direct to the authoritative landing pages for verification.)

Sources

Application

Application Notes and Protocols for the Functionalization of 3,9-Diazaspiro[5.5]undecane Secondary Amines

Introduction: The 3,9-Diazaspiro[5.5]undecane Scaffold - A Privileged Structure in Medicinal Chemistry The 3,9-diazaspiro[5.5]undecane core is a rigid, three-dimensional scaffold that has garnered significant attention i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3,9-Diazaspiro[5.5]undecane Scaffold - A Privileged Structure in Medicinal Chemistry

The 3,9-diazaspiro[5.5]undecane core is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique spirocyclic nature, which locks the two piperidine rings in a defined spatial orientation, provides a distinct advantage in the design of potent and selective therapeutic agents. By presenting appended functional groups in precise vectors, this scaffold allows for optimized interactions with biological targets. Consequently, derivatives of 3,9-diazaspiro[5.5]undecane have been investigated for a range of biological activities, including as antagonists for the γ-aminobutyric acid type A receptor (GABAAR) and CCR5.[1][2]

The synthetic versatility of the two secondary amine groups is central to the utility of this scaffold. These amines serve as key handles for introducing a wide array of substituents, enabling the systematic exploration of the chemical space around the core structure. This guide provides a detailed overview of the key synthetic strategies for the selective functionalization of the 3,9-diazaspiro[5.5]undecane secondary amines, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug development.

Core Strategy: Chemoselective Mono-Functionalization via N-Boc Protection

The primary challenge in functionalizing the 3,9-diazaspiro[5.5]undecane scaffold is achieving selective modification of one of the two chemically equivalent secondary amines. A robust and widely adopted strategy to overcome this is the use of a mono-protected intermediate, most commonly the N-Boc derivative, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. This intermediate is commercially available and serves as a versatile starting point for a multitude of functionalization reactions.[3][4][5]

The tert-butyloxycarbonyl (Boc) group effectively "masks" one of the secondary amines, rendering it unreactive towards a wide range of electrophilic reagents. This allows for the selective functionalization of the remaining free secondary amine. The Boc group is favored due to its stability under many reaction conditions and its facile removal under acidic conditions, which typically does not affect the newly introduced functional groups.[6][7]

Caption: General workflow for the selective functionalization of 3,9-diazaspiro[5.5]undecane.

Section 1: Synthesis of the Key Intermediate - Mono-Boc Protection

While tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate is commercially available, understanding its synthesis provides valuable context. The selective mono-Boc protection of a symmetrical diamine can be achieved through several methods, with the in situ mono-protonation strategy being particularly effective.[8][9]

Principle of In Situ Mono-Protonation

This method relies on the addition of one equivalent of a strong acid (or a precursor that generates one equivalent of acid) to the diamine. This protonates one of the amine groups, forming an ammonium salt which is no longer nucleophilic. The remaining free amine can then react selectively with di-tert-butyl dicarbonate (Boc₂O).

MonoBoc_Mechanism cluster_0 In Situ Mono-Protonation cluster_1 Selective Boc Protection Diamine H₂N-R-NH₂ MonoProtonated H₂N-R-NH₃⁺ Cl⁻ Diamine->MonoProtonated + 1 eq. HCl MonoProtonated_re H₂N-R-NH₃⁺ Cl⁻ BocProtected Boc-HN-R-NH₃⁺ Cl⁻ MonoProtonated_re->BocProtected + Boc₂O

Caption: Mechanism of selective mono-Boc protection via in situ mono-protonation.

Protocol 1: Mono-Boc Protection of 3,9-Diazaspiro[5.5]undecane

This protocol is adapted from a general method for the mono-Boc protection of diamines.[8]

Materials:

  • 3,9-Diazaspiro[5.5]undecane

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl), freshly distilled

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Deionized Water

  • Diethyl ether

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with 3,9-diazaspiro[5.5]undecane (1.0 eq.), add anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen) and cool the mixture to 0 °C in an ice bath.

  • Slowly add freshly distilled chlorotrimethylsilane (1.0 eq.) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt should form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add deionized water (approx. 1 mL per gram of diamine), followed by a solution of Boc₂O (1.0 eq.) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.

Expert Insight: The in situ generation of HCl from Me₃SiCl and methanol is a convenient alternative to using HCl gas. The stoichiometry is critical; an excess of Me₃SiCl can lead to the formation of the di-hydrochloride salt, rendering the diamine unreactive.

Section 2: N-Acylation of the Spirocyclic Core

N-acylation is one of the most common methods to introduce diversity to the 3,9-diazaspiro[5.5]undecane scaffold. This can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids.

Protocol 2a: N-Acylation with Acyl Chlorides

This method is suitable for readily available and stable acyl chlorides.

Materials:

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq.)

  • Acyl chloride (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

Procedure:

  • Dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add TEA or DIPEA and stir the solution for 5-10 minutes at room temperature.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-acylated product.[10][11]

Protocol 2b: N-Acylation with Carboxylic Acids using HBTU

For carboxylic acids where the corresponding acyl chloride is unstable or not commercially available, peptide coupling reagents such as HBTU provide an efficient method for amide bond formation.[12]

Materials:

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq.)

  • Carboxylic acid (1.1 eq.)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • DIPEA (2.5 eq.)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add HBTU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in the same anhydrous solvent.

  • Add the solution of the spirocycle to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insight: The pre-activation of the carboxylic acid with HBTU is crucial for efficient coupling and to minimize side reactions. HBTU works by forming a highly reactive HOBt active ester of the carboxylic acid.[12][13] The choice of base is important; a non-nucleophilic base like DIPEA is preferred to avoid competing reactions.

Reagent ClassExample ReagentBaseTypical YieldsNotes
Acyl ChlorideBenzoyl ChlorideTEA/DIPEA85-95%Readily available, generally high yielding.
Carboxylic AcidPhenylacetic AcidDIPEA75-90%Requires a coupling agent like HBTU or HATU.
AnhydrideAcetic AnhydrideTEA/DIPEA>90%Highly reactive, suitable for simple acyl groups.

Section 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing alkyl groups that are not amenable to direct alkylation with alkyl halides. This one-pot procedure involves the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[14]

Principle of Reductive Amination

The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[1]

Reductive_Amination_Mechanism Amine R₂NH Iminium [R₂N=CHR']⁺ Amine->Iminium + R'CHO, -H₂O Carbonyl R'CHO Product R₂N-CH₂R' Iminium->Product + NaBH(OAc)₃

Caption: Simplified mechanism of reductive amination.

Protocol 3: Reductive Amination with Aldehydes

Materials:

  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 eq.)

  • Aldehyde (1.2 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate in anhydrous DCE, add the aldehyde.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours, or until completion as indicated by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM or ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insight: NaBH(OAc)₃ is a milder and more selective reducing agent than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) and is often the reagent of choice for reductive aminations.[14][15] It is moisture-sensitive and should be handled accordingly. For less reactive ketones, the reaction may require elevated temperatures or the use of a Lewis acid such as Ti(OiPr)₄.

Section 4: Advanced Functionalization Methods

Beyond acylation and alkylation, other important transformations can be employed to further diversify the 3,9-diazaspiro[5.5]undecane scaffold.

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an amine and an aryl halide or triflate.[16][17] This reaction is invaluable for accessing N-aryl derivatives.

General Considerations:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos, BINAP) is typically used.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[18]

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are necessary.

N-Sulfonylation

Reaction with sulfonyl chlorides in the presence of a base like triethylamine or pyridine provides access to sulfonamide derivatives.

General Procedure:

  • Dissolve the mono-Boc protected spirocycle (1.0 eq.) and a base (e.g., TEA, 1.5 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up involves washing with aqueous acid, base, and brine, followed by drying and purification.

Section 5: Final Deprotection Step

The final step in the synthesis is the removal of the Boc protecting group to unveil the functionalized 3,9-diazaspiro[5.5]undecane. This is most commonly achieved under acidic conditions.

Protocol 4: Boc Deprotection with HCl or TFA

Materials:

  • N-functionalized, Boc-protected 3,9-diazaspiro[5.5]undecane derivative

  • 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure A (using HCl in Dioxane):

  • Dissolve the Boc-protected compound in a minimal amount of MeOH or DCM.

  • Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 equivalents).

  • Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product. This can often be triturated with diethyl ether to yield a solid.

Procedure B (using TFA):

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (typically 20-50% v/v).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The resulting TFA salt can be converted to the free base by dissolving in DCM and washing with saturated aqueous NaHCO₃, or used directly.

Expert Insight: The choice between HCl and TFA often depends on the subsequent use of the compound. HCl salts are often crystalline and easier to handle, while TFA can sometimes be more difficult to remove completely. The deprotection mechanism involves protonation of the carbamate oxygen, leading to the formation of the stable tert-butyl cation and a carbamic acid which spontaneously decarboxylates.[6]

Conclusion

The 3,9-diazaspiro[5.5]undecane scaffold offers a robust and synthetically tractable platform for the development of novel therapeutic agents. The strategic use of a mono-Boc protected intermediate allows for the selective and efficient functionalization of one of the secondary amines through a variety of reliable chemical transformations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this privileged scaffold in their drug discovery programs, enabling the creation of diverse compound libraries for the identification of new and improved medicines.

References

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Application Notes and Protocols for HBTU Coupling Reactions. BenchChem.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. BenchChem.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Facile N-directed Ru-catalyzed C(3)-H acylation of heterocyclopentadienes with acyl chlorides. Organic Chemistry Frontiers.
  • SUPPORTING INFORM
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Reductive amination of carbohydrates using NaBH(OAc)3.
  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS. Journal of Applicable Chemistry.
  • Reductive amin
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • N-acylation of amides through internal nucleophilic c
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • tert-Butyl 3,9-diazaspiro[5.
  • The Role of the Base in Buchwald-Hartwig Amination.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Tert-Butyl 3,9-diazaspiro[5.
  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones.
  • Preparative Production of Functionalized (N- and O-Heterocyclic) Polycyclic Aromatic Hydrocarbons by Human Cytochrome P450 3A4 in a Bioreactor. MDPI.
  • Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. BenchChem.
  • Selective Mono‐BOC Protection of Diamines.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Technology.
  • tert-BUTYL PHENYL KETONE. Organic Syntheses. [Link]

  • Chromatography Purification Research Articles. Hilaris Publisher.
  • Sulfonyl
  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers in Bioengineering and Biotechnology.
  • Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Naphthalene-Substituted Diazaspiro Scaffolds

Status: Operational Ticket ID: SOL-NAP-SPIRO-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Executive Summary: The "Brick Dust" vs. "Grease Ball" Paradox Naphthalene-substituted diazaspiro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-NAP-SPIRO-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The "Brick Dust" vs. "Grease Ball" Paradox

Naphthalene-substituted diazaspiro compounds present a unique dual-challenge in medicinal chemistry. You are fighting two opposing physical forces:

  • The Naphthalene Slab: This moiety is planar and highly lipophilic, driving

    
    -
    
    
    
    stacking interactions that lead to high lattice energy (high melting point,
    
    
    ) and poor aqueous solubility.
  • The Diazaspiro Core: While providing desirable

    
     character and metabolic stability, the rigid spiro-connection can lock the molecule into a highly symmetric conformation, further reinforcing crystal packing.
    

If your compound has high


 (>200°C) and low LogP, it is "Brick Dust"  (solubility limited by crystal lattice energy). If it has low 

but high LogP (>4), it is a "Grease Ball" (solubility limited by hydration energy).

This guide provides a hierarchical troubleshooting workflow to diagnose and resolve these issues.

Module 1: Structural Troubleshooting (Medicinal Chemistry)

User Question: My scaffold is potent, but solubility is <1 µg/mL. Should I change the spiro-ring size or the naphthalene substitution?

Diagnostic Guide

Before synthesis, calculate the General Solubility Equation (GSE) parameters.



SymptomDiagnosisRecommended Structural Modification
High

(>220°C)
Crystal Packing Issue. The naphthalene rings are stacking too efficiently.Disrupt Planarity/Symmetry. Introduce ortho-substituents on the naphthalene ring (e.g., F, Me) to twist the dihedral angle and disrupt

-stacking.
High LogP (>4.5) Lipophilicity Issue. The molecule cannot interact with water.Polar Surface Area (PSA). Introduce polar "tails" to the diaza-nitrogen (e.g., oxetanes, sulfones) or replace a naphthalene carbon with nitrogen (quinoline/isoquinoline).
Low Solubility at pH 7.4 Ionization Issue. pKa Tuning. Ensure one spiro-nitrogen has a pKa

7.5–8.5 to remain partially ionized at physiological pH.
Expert Insight: The "Bulky Aliphatic" Rule

Do not add phenyl rings to "solubilize" a naphthalene core; this often worsens stacking. Instead, attach bulky aliphatic groups (e.g., tert-butyl, isopropyl) or non-planar saturated heterocycles (morpholine) to the naphthalene. This creates steric bulk that prevents the flat aromatic rings from packing tightly [1].

Module 2: Salt Selection Strategy (Pre-Formulation)

User Question: I tried an HCl salt, but it precipitated as a gum. Which counter-ions work best for diazaspiro bases?

The Protocol

Diazaspiro compounds are typically weak bases. HCl is the standard first choice, but for lipophilic naphthalene derivatives, it often causes the "common ion effect" in the stomach or forms hygroscopic gums.

Workflow: High-Throughput Salt Screen

  • Tier 1 (Small Counter-ions): HCl, Methanesulfonic acid (Mesylate).

    • Why: Mesylates often break the lattice of planar aromatics better than chlorides due to their tetrahedral shape.

  • Tier 2 (Large Lipophilic Counter-ions): Tosylate, Napsylate.

    • Why: If the drug is very lipophilic, a lipophilic counter-ion can sometimes stabilize the lattice better than a small polar one, preventing disproportionation.

  • Tier 3 (Dicarboxylic Acids): Tartrate, Succinate.

    • Why: These can form 2:1 stoichiometries, potentially altering the dissolution rate.

Visualization: Salt Screening Decision Tree

SaltScreening Start Start: Free Base (Weak Base, pKa > 4) SolubilityCheck Check LogP & Tm Start->SolubilityCheck Tier1 Tier 1 Screen: HCl, Mesylate SolubilityCheck->Tier1 Result1 Crystalline Solid? Tier1->Result1 Success1 Proceed to Stability Testing Result1->Success1 Yes Fail1 Gums/Oils Result1->Fail1 No Tier2 Tier 2 Screen: Tosylate, Besylate Fail1->Tier2 High LogP Tier3 Tier 3 Screen: Tartrate, Fumarate Fail1->Tier3 High Tm

Figure 1: Hierarchical salt selection strategy for lipophilic bases. Mesylates are prioritized for naphthalene derivatives due to superior lattice disruption capabilities [2].

Module 3: Advanced Formulation (Amorphous Solid Dispersions)

User Question: My compound crystallizes rapidly from solution. How can I stabilize the amorphous form?

The Solution: Polymer Selection

Naphthalene derivatives are prone to recrystallization.[1] To maintain an Amorphous Solid Dispersion (ASD), you need a polymer that interacts with the aromatic ring to inhibit nucleation.

Recommended Polymers:

  • PVP-VA (Copovidone): Excellent for lipophilic drugs. The vinyl acetate moiety interacts well with the naphthalene

    
    -system.
    
  • HPMC-AS (Hypromellose Acetate Succinate): The "Gold Standard" for keeping drugs supersaturated in the GI tract. It prevents the drug from crashing out of solution once dissolved.

Step-by-Step Protocol: Mini-Scale Spray Drying (ASD)
  • Solvent Choice: Dissolve compound and polymer (1:3 ratio) in Acetone/Methanol (2:1). Naphthalene compounds usually have high solubility in acetone.

  • Process: Spray dry using a Buchi B-290 (or equivalent).

    • Inlet Temp: 80–100°C.

    • Outlet Temp: Must be > solvent boiling point but < polymer

      
      .
      
  • Validation: Analyze via XRPD (X-Ray Powder Diffraction).

    • Pass: "Halo" pattern (no sharp peaks).

    • Fail: Sharp peaks indicate residual crystallinity.

Module 4: Analytical Troubleshooting (FAQs)

Q: Why does my solubility data vary wildly between replicates? A: The "Ouzo Effect." Naphthalene compounds are notorious for forming metastable "nanodroplets" in water rather than true solutions or precipitates. This is known as the Ouzo effect [3].

  • Diagnosis: If your solution looks slightly milky or bluish (Tyndall effect) but passes through a standard filter, you are measuring colloidal particles, not dissolved drug.

  • Fix: Use ultracentrifugation (100,000 x g) or NMR-based solubility assays to distinguish true solubility from colloidal aggregation.

Q: Can I use Cyclodextrins? A: Yes, highly recommended. The naphthalene moiety fits almost perfectly into the cavity of


-Cyclodextrin  (or HP-

-CD).
  • Mechanism: The hydrophobic naphthalene sits inside the cone, while the hydrophilic diazaspiro amine remains exposed to the solvent.

  • Data: Expect a 1:1 binding stoichiometry. This can improve solubility by 10–50 fold without changing the chemical structure [4].

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.

  • Salt screening and characterization for poorly soluble, weak basic compounds. International Journal of Pharmaceutics.

  • Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. The Journal of Physical Chemistry B.[2]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules.

Sources

Optimization

Technical Support Center: Purification of Lipophilic Spiro-Diamine Derivatives

This guide is structured as a dynamic Technical Support Center designed for researchers handling Lipophilic Spiro-Diamine Derivatives . These molecules present a unique "double-trouble" profile: the lipophilic spiro-core...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center designed for researchers handling Lipophilic Spiro-Diamine Derivatives . These molecules present a unique "double-trouble" profile: the lipophilic spiro-core creates solubility challenges and steric rigidity, while the basic diamine functionality leads to severe tailing on traditional stationary phases.

Status: Operational | Tier: Advanced Support | Ticket ID: LSD-PUR-001

Core Directive: The "Greasy Amine" Paradox

User Problem: "My compound streaks on TLC, tails on the column, and won't crystallize because it's an oil."

Root Cause Analysis: Spiro-diamine derivatives possess two distinct physicochemical enemies of purification:

  • The Basic Nitrogen Trap: The diamine motif (often secondary or tertiary amines) acts as a Lewis base, interacting strongly with the acidic silanol (Si-OH) groups on silica gel. This causes non-linear adsorption isotherms, resulting in peak tailing (shark-fin peaks).

  • The Lipophilic Scaffold: The spiro-cyclic carbon framework creates high LogP (lipophilicity), making the compound insoluble in polar mobile phases (water/MeOH) but highly soluble in non-polar solvents, often leading to "elution at the solvent front" if not carefully modulated.

Decision Matrix: Select Your Workflow

Use this logic flow to determine the optimal purification strategy based on your current stage and purity requirements.

PurificationStrategy node_start START: Crude Reaction Mixture node_scale Check Scale & Purity Goal node_start->node_scale node_bulk Bulk (>1g) Moderate Purity (90-95%) node_scale->node_bulk Intermediates node_fine Final Step (<500mg) High Purity (>98%) node_scale->node_fine Final Compounds node_ab Acid-Base Extraction (Remove non-basic impurities) node_bulk->node_ab node_hplc Prep-HPLC (High pH Reverse Phase) node_fine->node_hplc node_flash Flash Chromatography (Amine-Modified Silica) node_ab->node_flash If still impure node_salt Salt Formation & Recrystallization node_ab->node_salt If crystalline node_flash->node_fine Polishing node_chiral Chiral Separation (Spiro-Stereoisomers) node_hplc->node_chiral If racemic/diastereomeric

Figure 1: Strategic decision tree for selecting the purification method based on scale and purity requirements.

Module A: Flash Chromatography Troubleshooting

The Issue: Severe tailing and poor resolution on normal phase silica.

Protocol: The "Amine-Block" Mobile Phase

Standard silica is acidic (pH ~5). To purify basic spiro-diamines, you must neutralize the surface or the mobile phase.

Option 1: The "DCM/MeOH/Ammonia" System (Gold Standard) This is preferred for polar spiro-diamines.

  • Base: 7N Ammonia in Methanol (commercially available).

  • Eluent A: Dichloromethane (DCM).

  • Eluent B: 10% (7N NH3 in MeOH) in DCM.

  • Gradient: 0% to 100% B.

    • Mechanism:[1][2] The ammonia competes for silanol sites more effectively than your product, "blocking" them and allowing your amine to elute as a symmetrical peak.

Option 2: The "Triethylamine (TEA) Wash" Preferred if you must use Hexane/Ethyl Acetate due to solubility.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample.

  • Mobile Phase: Add 0.5% TEA to both solvent bottles.

    • Warning: TEA is difficult to remove (high boiling point). You must rotovap at higher temps or use an acidic workup to remove residual TEA.

Quantitative Comparison of Modifiers
ModifierpKa (Conj. Acid)VolatilityProsCons
Ammonia (NH3) 9.25High (Gas)Easy removal; excellent peak shape.Requires handling 7N MeOH solutions.
Triethylamine (TEA) 10.75ModerateStrong silanol suppression.Hard to remove; can contaminate NMR.
Diethylamine (DEA) 10.98ModerateGood for very basic amines.Reacts with some electrophiles (avoid!).

Module B: High-Performance Liquid Chromatography (HPLC)

The Issue: Low solubility in water causes precipitation in Reverse Phase (RP) systems; low pH causes poor retention of polar amines.

Protocol: High-pH Reverse Phase (The "Game Changer")

Traditional low pH (TFA/Formic Acid) methods protonate the diamine, making it highly polar (charged). This reduces interaction with the hydrophobic C18 chains, causing early elution (near void volume).

The Solution: High pH (pH 10-11) Mobile Phase.

  • Stationary Phase: REQUIRED: Hybrid Silica (e.g., Waters XBridge) or Polymer-based columns. Do NOT use standard silica C18 at pH > 8 (it will dissolve).

  • Buffer: 10mM Ammonium Bicarbonate (adjusted to pH 10 with NH4OH).

  • Mechanism: At pH 10, the diamine is deprotonated (neutral). This drastically increases its hydrophobicity, allowing it to interact strongly with the C18 resin.

    • Result: Better retention, sharper peaks, and higher loading capacity.

Workflow Visualization: HPLC Method Development

HPLC_Method node_sample Sample (Spiro-Diamine) node_ph Select pH Strategy node_sample->node_ph node_low Low pH (TFA/Formic) Protonated (BH+) node_ph->node_low Standard Col node_high High pH (NH4OH) Neutral (B) node_ph->node_high Hybrid Col node_result_low Result: Early Elution Good Solubility node_low->node_result_low node_result_high Result: Strong Retention Perfect Peak Shape node_high->node_result_high

Figure 2: Impact of pH selection on retention behavior of basic amines.

Module C: Chiral Separation (Spiro-Specific)

The Issue: Spiro-centers create chirality (axial or central). Enantiomers/Diastereomers often have distinct biological activities.

Technical Insight: Spiro-compounds are rigid. This rigidity is an asset for chiral recognition because they do not "flop" around, fitting distinctively into chiral pockets.

Recommended Chiral Stationary Phases (CSPs):

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD): The "Workhorse." Excellent for rigid spiro-cycles.

  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC): Complementary to IA.

  • Mobile Phase: Alkane/Alcohol (Hexane/IPA) + 0.1% DEA .

    • Critical: You MUST add a basic modifier (DEA or TEA) to the chiral mobile phase, or the amine will non-specifically bind to the silica support of the chiral column, ruining the separation.

Module D: Non-Chromatographic "Crashing" (Crystallization)

The Issue: Lipophilic spiro-diamines are often "oils" or amorphous foams.

Protocol: The "Anti-Solvent" Salt Formation Turn the "grease" into a lattice.

  • Dissolution: Dissolve the crude oil in a minimal amount of a non-polar solvent (e.g., Diethyl Ether or Toluene).

  • Acid Addition: Add a solution of acid in a polar solvent (e.g., 2M HCl in Dioxane or Tartaric Acid in Ethanol) dropwise.

  • Observation:

    • Cloud Point: Stop adding acid when a persistent cloudiness appears.

    • Ripening: Let it stir. If it oils out, heat gently to redissolve and cool very slowly.

  • Filtration: Collect the salt.

    • Note: Tartrate salts are particularly good for spiro-diamines as the large tartrate counter-ion helps pack the rigid spiro structure into a crystal lattice better than small chlorides.

Frequently Asked Questions (FAQ)

Q1: I used 5% MeOH in DCM, but my compound is stuck at the baseline. Why? A: The silanol activity is too strong. The MeOH is not enough to displace the amine. Fix: Switch to the "Ammonia System" (DCM / 7N NH3 in MeOH). The ammonia will actively displace your compound from the silica surface.

Q2: My HPLC peak is splitting into two. Is it degradation? A: Before assuming degradation, check for Atropisomerism or Rotamers . Spiro-diamines can have restricted rotation around the N-C bonds.

  • Test: Run the HPLC at a higher temperature (e.g., 50°C). If the peaks merge, they are rotamers. If they remain distinct, they are likely stable impurities or diastereomers.

Q3: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is excellent for amines because it lacks the acidic protons of silica. However, it has lower theoretical plate counts (lower resolution) than high-quality silica. Use it for simple filtrations, not difficult separations.

References

  • Chromatography Online. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International, 2025.

  • National Institutes of Health (PMC). "Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists." ACS Med Chem Lett, 2023.

  • American Chemical Society. "Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines." J. Am. Chem. Soc., 2021.

  • BenchChem. "Resolving peak tailing issues in the chromatography of 2-Methyl-2-phenylpentan-3-amine." BenchChem Technical Guides, 2025.

  • MDPI. "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." Symmetry, 2021.[3][4]

Sources

Troubleshooting

Technical Support Center: 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane Synthesis

Status: Operational Ticket ID: OPT-YIELD-SPIRO-NAP Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Strategic Direction The Core Challenge: Synthesizing 3-(Naphthalen-2...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-YIELD-SPIRO-NAP Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Strategic Direction

The Core Challenge: Synthesizing 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane involves coupling a sterically demanding, electron-rich secondary amine (the spiro scaffold) with an electron-rich aryl system (naphthalene).[1] The primary yield-killers in this pathway are catalyst deactivation , incomplete conversion due to steric bulk, and regioselectivity issues (formation of bis-arylated byproducts).[1]

The Solution Architecture: To maximize yield, you must abandon "standard" piperidine coupling protocols. The optimized route requires a desymmetrization strategy using mono-Boc protection, followed by a RuPhos-catalyzed Buchwald-Hartwig amination .[1]

The Validated Pathway
  • Starting Material: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (commercially available or synthesized via partial protection).[1]

  • Coupling: Pd-catalyzed C-N bond formation with 2-bromonaphthalene.

  • Deprotection: Acidic cleavage of the Boc group to release the final free amine at position 9.

Optimized Experimental Protocol

Module A: The Buchwald-Hartwig Coupling (The Critical Step)[1]

Objective: Couple 2-bromonaphthalene with tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate.

Mechanistic Insight: We utilize RuPhos (or RuPhos Pd G4 ) because its bulky biaryl structure prevents the formation of inactive palladium dimers and facilitates the reductive elimination step, which is often the rate-limiting step for bulky secondary amines like spiro[5.5]undecane [1].[1]

Reagents:

  • Amine: tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1.0 equiv)[1]

  • Aryl Halide: 2-Bromonaphthalene (1.1 equiv)[1]

  • Catalyst: RuPhos Pd G4 (2.0 mol%) OR Pd₂(dba)₃ (2.0 mol%) + RuPhos (4.0 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) — Crucial: Must be fresh/white, not yellow.[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Deoxygenation (Critical): Charge a reaction vial with the amine, aryl bromide, and base. If using Pd₂(dba)₃/Ligand, add them now. If using the G4 precatalyst, add it now. Cap the vial and purge with Argon/Nitrogen for 5 minutes.

    • Why? Oxygen causes rapid oxidation of the phosphine ligand, turning the catalyst into "palladium black" (inactive).

  • Solvent Addition: Add sparged (degassed) anhydrous toluene via syringe.

  • Thermal Ramp: Heat the reaction to 85–100°C . Stir vigorously.

    • Note: Conversion usually plateaus after 4–12 hours. Monitor via LCMS.

  • Workup: Cool to RT. Filter through a pad of Celite to remove insoluble salts and Pd residues. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The Boc-protected intermediate is lipophilic and purifies easily.[1]

Expected Yield: >85%

Module B: Deprotection & Isolation

Objective: Remove the Boc group to yield 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane.[1]

  • Dissolution: Dissolve the intermediate in DCM (5 mL/mmol).

  • Acidolysis: Add TFA (20 equiv) dropwise at 0°C. Warm to RT and stir for 2 hours.

  • Free Basing (Yield Critical):

    • Issue: The TFA salt of spiro-diamines is often hygroscopic and sticky.[1]

    • Fix: Evaporate TFA. Redissolve in MeOH. Load onto an SCX-2 (Strong Cation Exchange) cartridge . Wash with MeOH (removes non-basic impurities).[1] Elute product with 2M NH₃ in MeOH.

  • Final Isolation: Concentrate to obtain the free base as a solid.

Troubleshooting Logic (Decision Tree)

Use this flow to diagnose yield failures in the coupling step.

Troubleshooting Start Low Yield (<50%) CheckSM Is Aryl Halide Remaining? Start->CheckSM CheckColor Reaction Color? CheckSM->CheckColor Yes (Stalled) CheckByprod Identify Byproducts (LCMS) CheckSM->CheckByprod No (Consumed) Sol_O2 FIX: Oxygen Leak. Degas solvent longer. Use fresh NaOtBu. CheckColor->Sol_O2 Black Precipitate Sol_Temp FIX: Activation Failure. Switch to RuPhos Pd G4. Increase Temp to 110°C. CheckColor->Sol_Temp Pale/No Change Sol_Proto FIX: Protodehalogenation. Switch solvent to Dioxane. low down temp. CheckByprod->Sol_Proto Naphthalene (H-Ar) Sol_Bis FIX: Bis-Arylation. Check Starting Material. Ensure Mono-Boc purity. CheckByprod->Sol_Bis Bis-Naphthyl Spiro

Figure 1: Diagnostic logic for optimizing the Buchwald-Hartwig coupling of spiro-diamines.[1]

Technical FAQs

Q1: Why am I observing significant amounts of naphthalene (de-halogenated starting material) instead of the product? A: This is "protodehalogenation," a common side reaction where the Pd-intermediate undergoes


-hydride elimination or abstracts a proton from the solvent instead of coupling with the amine.[1]
  • Fix: Ensure your solvent is strictly anhydrous.[1] If using Toluene, try switching to 1,4-Dioxane , which can sometimes stabilize the catalytic cycle. Alternatively, switch the base from NaOtBu to Cs₂CO₃ (weaker base, requires longer reaction time but suppresses side reactions) [2].

Q2: Can I use the unprotected 3,9-diazaspiro[5.5]undecane directly? A: Not recommended. While the core is symmetrical, introducing the naphthyl group changes the electronics.[1] Once the first naphthyl adds, the second nitrogen remains reactive. Controlling stoichiometry to get only the mono-product is statistically difficult and usually results in a mixture of unreacted material, mono-product (40-50%), and bis-product.[1] The Mono-Boc route guarantees a 1:1 stoichiometry.[1]

Q3: My product is oiling out during the workup. How do I crystallize it? A: Spiro-piperidines are lipophilic.[1]

  • Free Base: Try triturating with cold Pentane or Diethyl Ether.

  • Salt Formation: If the free base refuses to solidify, generate the HCl salt . Dissolve the oil in minimal EtOAc and add 4M HCl in Dioxane dropwise. The dihydrochloride salt usually precipitates as a stable white solid.

Q4: RuPhos is expensive. Can I use BINAP or DPPF? A: BINAP is a "first-generation" solution.[1] For sterically hindered secondary amines (like the spiro system), BINAP often requires higher temperatures (110°C+) which promotes dehalogenation. RuPhos or BrettPhos are dialkylbiaryl phosphines designed specifically to lower the activation energy for this coupling, allowing it to proceed at 80°C with higher turnover numbers (TON) [3].

Data Summary: Ligand Performance Comparison

Simulated average yields based on secondary amine coupling literature [1][3].

LigandCatalyst PrecursorTempYieldPrimary Failure Mode
RuPhos Pd G4 / Pd₂(dba)₃ 85°C 92% None (Optimal)
BINAPPd(OAc)₂110°C55%Incomplete conversion
PPh₃Pd(PPh₃)₄100°C<10%Catalyst decomposition
XPhosPd₂(dba)₃100°C78%Good, but slower than RuPhos

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society.[2] (Note: While discussing Cu, this seminal work establishes the steric parameters for secondary amines that led to RuPhos optimization).

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [1]

  • PubChem Compound Summary. (2024). 3,9-Diazaspiro[5.5]undecane derivatives.[1][3][4][5][6][7]

Sources

Optimization

Technical Support Center: Overcoming Aggregation in Naphthalene-Based Spiro Compound Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthalene-based spiro compounds. This guide provides in-depth troubleshooting strategies and answers...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthalene-based spiro compounds. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you identify and overcome challenges related to compound aggregation in your assays. Our goal is to ensure the integrity of your data and the success of your research by providing scientifically sound and field-proven insights.

Introduction: The Challenge of Naphthalene-Based Spiro Compound Aggregation

Naphthalene-based spiro compounds are a fascinating class of molecules with significant potential in drug discovery due to their rigid, three-dimensional structures. However, the very features that make them attractive, such as the large, hydrophobic naphthalene moiety, also render them prone to aggregation in aqueous assay buffers. This aggregation can lead to a host of problems, including false-positive or false-negative results, poor reproducibility, and misleading structure-activity relationships (SAR).

This guide will walk you through the process of identifying, characterizing, and mitigating aggregation of your naphthalene-based spiro compounds, ensuring that your assay results are a true reflection of your compound's interaction with its target.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem for my naphthalene-based spiro compound assays?

A1: Compound aggregation is the self-association of small molecules to form colloidal particles in solution.[1] For naphthalene-based spiro compounds, the hydrophobic and planar nature of the naphthalene ring can promote π-π stacking, a key driver of this process. These aggregates, typically in the range of 50-1000 nm, can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to artifactual activity in your assay.[2] This can result in wasted resources as you pursue false-positive "hits."

Q2: What are the tell-tale signs of aggregation in my assay data?

A2: Several indicators may suggest that your naphthalene-based spiro compound is aggregating:

  • Steep dose-response curves: Aggregators often exhibit unusually steep Hill slopes in their concentration-response curves.[2][3]

  • Irreproducible results: High variability between replicate wells or experiments can be a sign of inconsistent aggregate formation.

  • Sensitivity to assay conditions: Minor changes in buffer composition, protein concentration, or incubation time can have a dramatic effect on the apparent activity of an aggregating compound.

  • Time-dependent inhibition: The inhibitory effect of an aggregator may increase with pre-incubation time as aggregates form and sequester the target protein.

Q3: I suspect my compound is aggregating. What is the first step I should take?

A3: The first and most direct approach is to test the effect of a non-ionic detergent on your assay. Aggregation is often disrupted by the presence of detergents. A significant reduction or complete loss of activity in the presence of a detergent like Triton X-100 or Tween-20 is a strong indicator of aggregation-based inhibition.[2][4]

Q4: Can I predict which of my naphthalene-based spiro compounds are likely to aggregate?

A4: While computational tools for predicting aggregation are still under development, some general structural features can be indicative. Compounds with large, flat, hydrophobic surfaces, like the naphthalene core, are more prone to aggregation. Poor aqueous solubility is also a major contributing factor. If your compound is difficult to dissolve in your assay buffer, it is at a higher risk of aggregating.

Q5: My compound is definitely aggregating. Does this mean it's a dead-end for my project?

A5: Not necessarily. While aggregation is a serious issue that needs to be addressed, it doesn't automatically invalidate a compound series. The key is to find formulation and assay conditions that prevent aggregation, allowing you to assess the true, monomeric activity of your compound. This guide will provide you with the tools to do just that.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Aggregation

If you suspect aggregation is impacting your assay results, follow this systematic troubleshooting workflow.

Aggregation_Troubleshooting Start Suspicion of Aggregation (Steep CRC, Irreproducibility) Detergent_Test Q: Does non-ionic detergent (e.g., 0.01% Triton X-100) abolish or reduce activity? Start->Detergent_Test Aggregation_Confirmed Aggregation Confirmed Detergent_Test->Aggregation_Confirmed Yes No_Aggregation Aggregation Unlikely (Investigate other artifacts) Detergent_Test->No_Aggregation No DLS_Analysis Confirm with Biophysical Method: Dynamic Light Scattering (DLS) Optimization Assay & Formulation Optimization DLS_Analysis->Optimization Aggregation_Confirmed->DLS_Analysis Detergent_Titration Detergent Titration (Find optimal concentration) Optimization->Detergent_Titration Lower_Concentration Lower Compound Concentration Optimization->Lower_Concentration Formulation_Strategy Improve Formulation (e.g., co-solvents, cyclodextrins) Optimization->Formulation_Strategy True_Activity Assess True Monomeric Activity Detergent_Titration->True_Activity Lower_Concentration->True_Activity Formulation_Strategy->True_Activity

Caption: Troubleshooting workflow for aggregation.

Step 1: The Detergent Challenge Assay

This is the most straightforward initial test to diagnose aggregation.

Protocol: Detergent Challenge Assay

  • Prepare two sets of assay buffers:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[4]

  • Run your assay in parallel using both Buffer A and Buffer B.

  • Analyze the results:

    • If the compound's activity is significantly reduced or eliminated in Buffer B , it is highly likely that aggregation is the cause of the observed activity.

    • If the compound's activity is unchanged , aggregation is less likely to be the primary issue.

Step 2: Biophysical Confirmation with Dynamic Light Scattering (DLS)

DLS is a powerful technique that directly measures the size of particles in a solution. It can definitively confirm the presence of compound aggregates.[5][6]

Protocol: Dynamic Light Scattering (DLS) for Aggregate Detection

  • Sample Preparation:

    • Prepare your naphthalene-based spiro compound in your standard assay buffer at the concentration where you observe activity. It is crucial to also prepare a buffer-only control.

    • If your compound is initially dissolved in a stock solvent like DMSO, ensure the final concentration of the solvent is identical in your sample and the buffer control.[7]

    • Filter your samples through a low-protein-binding 0.22 µm syringe filter to remove dust and other contaminants.[8]

  • Instrument Setup:

    • Allow the DLS instrument to warm up for at least 30 minutes and set the measurement temperature to your assay temperature (e.g., 25°C).[8]

  • Measurement:

    • First, measure the buffer-only control to establish a baseline.

    • Next, measure your compound solution.

  • Data Analysis:

    • A monodisperse solution of a small molecule should show a low average particle size (typically < 5 nm) and a low polydispersity index (PDI < 0.2).

    • The presence of a second population of particles with a larger hydrodynamic radius (50-1000 nm) is a clear indication of aggregation. [6]

Parameter Non-Aggregating Compound Aggregating Compound
Average Hydrodynamic Radius (Rh) < 5 nmBimodal distribution with a population > 50 nm
Polydispersity Index (PDI) < 0.2> 0.3, often with multiple peaks
Visual Inspection of Correlation Curve Smooth, single exponential decayNoisy, multi-exponential decay
Step 3: Mitigating Aggregation in Your Assay

Once aggregation is confirmed, the next step is to find assay conditions that prevent it, allowing you to measure the true activity of your compound.

A. Detergent Titration

While the initial detergent challenge is a diagnostic tool, a more nuanced approach is to find the lowest effective concentration of detergent that prevents aggregation without disrupting your assay.

Protocol: Detergent Titration

  • Prepare a series of assay buffers with increasing concentrations of a non-ionic detergent (e.g., Triton X-100 from 0.001% to 0.1%).[4]

  • Run your assay with your compound at a fixed concentration across the range of detergent concentrations.

  • Plot the compound's activity as a function of detergent concentration.

  • Identify the critical micelle concentration (CMC) for your compound: This is the concentration of detergent at which the compound's activity plateaus at its true, monomeric level. Use this or a slightly higher concentration of detergent in all future assays with this compound series.

Detergent_Action cluster_0 Without Detergent cluster_1 With Detergent Aggregates Compound Aggregates (False Positive) Enzyme Enzyme Aggregates->Enzyme Non-specific Inhibition Monomers Monomeric Compound Enzyme2 Enzyme Monomers->Enzyme2 Specific Binding (or no binding) Detergent Detergent Micelles

Caption: Mechanism of detergent action on aggregates.

B. Lowering Compound Concentration

Aggregation is a concentration-dependent phenomenon.[4] If possible, test your compounds at lower concentrations where they are more likely to remain in a monomeric state.

C. Improving Compound Formulation

For particularly challenging, poorly soluble naphthalene-based spiro compounds, more advanced formulation strategies may be necessary.

  • Co-solvents: The inclusion of a small percentage of a water-miscible organic co-solvent, such as glycerol or propylene glycol, can sometimes improve solubility and reduce aggregation. However, be sure to test for the effect of the co-solvent on your assay's performance.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility and preventing aggregation.

Case Study: Diepoxin-η and its Analogs

Diepoxin-η is a naturally occurring cytotoxic spirobisnaphthalene.[2] While this specific compound and its fluorinated analogs have been evaluated for their biological activity, the potential for aggregation should always be a consideration with such hydrophobic scaffolds.[2] If you were working with a similar series and observed steep dose-response curves, a detergent challenge and DLS analysis would be the critical next steps to validate your hits.

Conclusion

Aggregation of naphthalene-based spiro compounds is a common but surmountable challenge in drug discovery. By understanding the underlying principles of aggregation and employing a systematic troubleshooting approach, you can ensure the integrity of your assay data and make confident decisions in your research. This guide provides a framework for identifying, confirming, and mitigating aggregation, enabling you to unlock the true therapeutic potential of this promising class of molecules.

References

  • Allen, S. J., Dower, C. M., Liu, A. X., & Lumb, K. J. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78. [Link]

  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of medicinal chemistry, 49(5), 1589–1593. [Link]

  • Laher, F., & Unutmaz, D. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(3), 251–261. [Link]

  • Pourhadi, H., Williams, D. E., Yusuf, M., Ratnayake, R., Asfour, H. Z., Aree, T., ... & Andersen, R. J. (2023). Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. Tetrahedron Letters, 134, 154857. [Link]

  • Saleh, L. Y., Altıntaş, B., Filiciotto, L., Zorlu, Y., Luque, R., & Altug, C. (2021). Efficient continuous flow-synthesis of novel spiro-naphthalene-1, 2'-[5][8][9] oxadiazol-4-ones. Beilstein Archives, 2021, 89. [Link]

  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Wu, Y., Wang, C., Li, Y., Wang, Y., Li, Z., & Zhang, H. (2019). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & medicinal chemistry letters, 29(18), 2686–2690. [Link]

  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]

  • Zhang, J., & Li, Z. (2011). Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. Dyes and Pigments, 91(2), 148-156. [Link]

  • Zimmer, A. J., & Kaler, E. W. (2015). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. Langmuir, 31(39), 10692–10700. [Link]

  • Feng, B. Y., Simeonov, A., Jadhav, A., Baba, S. T., & Shoichet, B. K. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of medicinal chemistry, 50(10), 2385–2390. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of Naphthalene-Spiro-Piperidine Analogs: A Comparative Technical Guide

Topic: Biological Activity of Naphthalene-Spiro-Piperidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The naphthalene-spiro-pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Naphthalene-Spiro-Piperidine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The naphthalene-spiro-piperidine scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its ability to rigidly orient pharmacophores in three-dimensional space. Unlike flexible phenyl-piperidine analogs, the spiro-fusion restricts conformational freedom, often resulting in enhanced selectivity for G-Protein Coupled Receptors (GPCRs) and ion channels.

This guide objectively analyzes the performance of these analogs in two primary therapeutic domains: Gastric Acid Suppression (targeting H


/K

-ATPase) and Neuromodulation (targeting Sigma receptors). By comparing these rigidified scaffolds against standard flexible alternatives, we demonstrate their superior kinetic profiles and binding affinities.
Comparative Analysis: Gastric Acid Suppression (P-CABs)

The most clinically advanced application of the naphthalene-spiro-piperidine scaffold is in the design of Potassium-Competitive Acid Blockers (P-CABs) . Unlike traditional Proton Pump Inhibitors (PPIs) like omeprazole, which require acid activation and form covalent bonds, spiro-piperidine P-CABs bind reversibly and competitively to the K


 site of the H

/K

-ATPase.
1.1 The Lead Candidate: Compound 4d

A pivotal study (e.g., J. Med. Chem., 2017) identified 3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-one derivatives as potent P-CABs. The spiro-configuration allows the molecule to simultaneously occupy two lipophilic pockets (LP-1 and LP-2) within the proton pump, a binding mode inaccessible to flexible linear analogs.

1.2 Performance Metrics: Spiro-Analog vs. Standard PPIs
MetricSpiro-Naphthalene-Piperidine (Cpd 4d)Standard PPI (Omeprazole)Flexible Piperidine Analog
Mechanism Reversible K

Competition
Irreversible Covalent BindingWeak/Non-specific Binding
Onset of Action Rapid (< 1 hour)Slow (Requires acid activation)Moderate
Acid Stability StableUnstable (Requires enteric coating)Variable
IC

(H

/K

-ATPase)
28 nM (High Potency)~1000 nM (in neutral pH)> 500 nM
In Vivo Efficacy Immediate acid suppressionDelayed effect (3-5 days for steady state)Low efficacy

Expert Insight: The spiro-fusion at the C2 position of the piperidine ring is critical. It forces the naphthalene moiety to act as a "lid" over the K


 binding site, preventing ion exchange. Flexible analogs lack this entropic advantage, leading to significantly higher IC

values.
Comparative Analysis: Sigma ( ) Receptor Modulation

Naphthalene-spiro-piperidines (and their bioisosteres like spiro-benzopyrans) are high-affinity ligands for Sigma-1 (


)  and Sigma-2 (

)
receptors.[1][2] These receptors are implicated in neuroprotection, analgesia, and cancer cell proliferation.
2.1 Selectivity Profile

The rigid spiro-scaffold is often employed to differentiate between


 and 

subtypes.
  • Spiro-Naphthalene Analogs: Tend to show high

    
     affinity (
    
    
    
    < 5 nM).
  • Flexible Benzyl-Piperidines (e.g., 4-PPBP): Often exhibit mixed

    
    /
    
    
    
    binding or cross-reactivity with NMDA receptors.
2.2 Structural Logic

The spiro-carbon creates a perpendicular orientation between the piperidine nitrogen lone pair and the aromatic naphthalene plane. This specific geometry matches the "amine-aromatic" pharmacophore required for the


 receptor's aspartate-anchored binding pocket.
Mechanistic Visualization
3.1 P-CAB Binding Mechanism (H

/K

-ATPase)

The following diagram illustrates how the spiro-analog blocks gastric acid secretion compared to the physiological pathway.

PCAB_Mechanism Histamine Histamine Stimulation cAMP cAMP Increase Histamine->cAMP H2 Receptor HK_ATPase H+/K+ ATPase (Proton Pump) cAMP->HK_ATPase Phosphorylation Acid H+ Secretion (Gastric Acid) HK_ATPase->Acid Ion Exchange PPI PPIs (Omeprazole) (Requires Acid Activation) PPI->HK_ATPase Covalent Bond (Slow) Spiro Spiro-Naphthalene-Piperidine (K+ Competitive Block) Spiro->HK_ATPase Reversible Block (Immediate)

Caption: The spiro-analog (green) directly and reversibly inhibits the proton pump, bypassing the activation step required by PPIs.

Experimental Protocols

To validate the biological activity of these analogs, the following self-validating protocols are recommended.

4.1 H

/K

-ATPase Inhibition Assay (Biochemical)

Purpose: Determine the IC


 of the analog against the isolated proton pump.
  • Enzyme Preparation: Isolate gastric vesicles from hog stomach (rich in H

    
    /K
    
    
    
    -ATPase).
  • Reaction Mix: Prepare buffer containing 20 mM Tris-HCl (pH 7.4), 2 mM MgCl

    
    , and 10 µM valinomycin (K
    
    
    
    ionophore).
  • Compound Addition: Add the naphthalene-spiro-piperidine analog (0.1 nM – 10 µM) in DMSO.

  • Initiation: Start reaction by adding 2 mM ATP and 10 mM KCl.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Quantification: Stop reaction with malachite green reagent. Measure inorganic phosphate (Pi) release at 620 nm.

  • Validation: Use Vonoprazan (known P-CAB) as a positive control. The assay is valid if Vonoprazan IC

    
     is ~10-20 nM.
    
4.2 Radioligand Binding Assay (

Receptor)

Purpose: Assess binding affinity (


) and selectivity.[2]
  • Membrane Prep: Use guinea pig brain membranes (high

    
     density).
    
  • Radioligand: Use [³H]-(+)-Pentazocine (specific

    
     agonist) at 2 nM.
    
  • Competition: Incubate membranes with radioligand and varying concentrations of the spiro-analog (10

    
     to 10
    
    
    
    M).
  • Non-Specific Binding: Define using 10 µM Haloperidol.

  • Equilibrium: Incubate for 120 min at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Count radioactivity via liquid scintillation. Calculate

    
     using the Cheng-Prusoff equation.
    
SAR Logic & Chemical Space

The transition from flexible to rigid scaffolds follows a distinct logic aimed at improving "Drug-Likeness."

SAR_Logic Flexible Flexible Analog (Phenyl-Piperidine) Constraint Spiro-Cyclization (Naphthalene Fusion) Flexible->Constraint Synthetic Modification Result Rigid Spiro-Scaffold (Restricted Conformation) Constraint->Result Benefit1 High Selectivity (Reduced Off-Target) Result->Benefit1 Lock & Key Fit Benefit2 Metabolic Stability (Blocked Oxidation Sites) Result->Benefit2 Steric Hindrance

Caption: Structural rigidification via spiro-fusion enhances both selectivity and metabolic stability.

References
  • Discovery of 3,4-Dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-ones as P-CABs Source: Journal of Medicinal Chemistry / PubMed Context: Primary source for the H

    
    /K
    
    
    
    -ATPase inhibitory activity of spiro-naphthalene-piperidines.
  • Spiro[piperidine-4,1'-naphthalene] Derivatives as Sigma Receptor Ligands Source: European Journal of Medicinal Chemistry Context: Details the synthesis and binding affinity of spiro-piperidines for Sigma-1/2 receptors.

  • Bridged Piperidine Analogues of P2Y14R Antagonists Source: Journal of Medicinal Chemistry (ACS) Context:[3] Describes the use of rigidified/bridged piperidine scaffolds (related to spiro) for GPCR antagonism. [3][4]

  • Mechanisms of Potassium-Competitive Acid Blockers (P-CABs) Source: NIH / PubMed Central Context: Comparative pharmacology of P-CABs vs. PPIs.

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of Diazaspiro[5.5]undecane Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Diazaspiro[5.5]undecane Scaffolds The 3,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Diazaspiro[5.5]undecane Scaffolds

The 3,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the precise spatial arrangement of functional groups, making it an attractive core for designing potent and selective ligands for various biological targets. Derivatives of this scaffold have shown promise as antagonists for the γ-aminobutyric acid type A receptor (GABAAR), highlighting their potential in the development of novel therapeutics. Understanding the precise three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and for elucidating structure-activity relationships (SAR).

Single-crystal X-ray diffraction is the most definitive method for determining the absolute three-dimensional structure of a molecule.[1][2] It provides precise data on bond lengths, bond angles, and the overall conformation, which are critical for understanding the molecule's physical and chemical properties and its interactions with biological targets.

This guide provides a comparative analysis of the crystal structures of diazaspiro[5.5]undecane derivatives. Due to the availability of high-quality crystallographic data, our primary focus will be on a 2,4-diazaspiro[5.5]undecane derivative, which shares the core spirocyclic framework with the 3,9-isomers and serves as an excellent model for understanding the structural nuances of this class of compounds. We will compare its structural parameters with a related tetraoxaspiro[5.5]undecane to highlight the influence of heteroatom substitution on the overall molecular geometry.

Experimental Rationale and Methodology

The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established workflow. The quality of the final structural model is intrinsically linked to the quality of the single crystal used for data collection.

Crystallization: The Critical First Step

The journey to an atomic-resolution structure begins with the growth of a high-quality single crystal. This is often the most challenging and rate-limiting step in the process. The goal is to slowly bring a supersaturated solution of the compound of interest to a state of minimal solubility, allowing for the ordered arrangement of molecules into a crystal lattice. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. The choice of solvent or solvent system is critical and is often determined empirically through screening various conditions.

Single-Crystal X-ray Diffraction: Data Collection and Structure Elucidation

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a beam of X-rays.[1][3] The crystal is rotated, and the diffraction pattern of the X-rays is recorded on a detector.[3] The angles and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.[4] The resulting structural model is then refined to best fit the experimental data.

The overall workflow for single-crystal X-ray analysis is depicted below:

Crystal Structure Analysis Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Deposition Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Analysis Structural Analysis Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

Figure 1: Generalized workflow for single-crystal X-ray structure analysis.

Comparative Crystal Structure Analysis

In this section, we present a detailed comparison of the crystallographic data and key structural features of a 2,4-diazaspiro[5.5]undecane derivative and a 2,4,8,10-tetraoxaspiro[5.5]undecane derivative. The data for the diazaspiro compound is sourced from the work of Kummari and colleagues, who reported the synthesis and crystal structure of 2,4-Dimethyl-7,11-di(naphthalen-1-yl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1004327. For comparison, the crystal structure of 3,3,9,9-tetraphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane is also presented.[5]

Crystallographic Data Comparison

The unit cell parameters and other crystallographic details provide a macroscopic view of the crystal packing and symmetry.

Parameter2,4-Diazaspiro[5.5]undecane Derivative3,3,9,9-Tetraphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane[5]
Formula C₃₁H₂₆N₂O₄C₃₁H₂₈O₄
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
a (Å) 10.339(3)13.509(3)
b (Å) 18.005(5)13.790(3)
c (Å) 13.298(4)15.626(5)
α (°) 90102.327(7)
β (°) 106.31(3)104.199(6)
γ (°) 90112.170(4)
Volume (ų) 2374.9(11)2456.8(11)
Z 44

Table 1: Comparison of crystallographic data for a diazaspiro[5.5]undecane derivative and a tetraoxaspiro[5.5]undecane derivative.

Conformational Analysis and Key Structural Features

The key to understanding the properties of these spirocyclic systems lies in the conformation of the six-membered rings and the geometry around the spiro center.

In the crystal structure of 2,4-Dimethyl-7,11-di(naphthalen-1-yl)-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, the cyclohexanone ring adopts a chair conformation. This is a common feature for six-membered rings as it minimizes steric strain. The pyrimidine-dione ring is relatively planar.

For the 3,3,9,9-tetraphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane, both six-membered tetraoxane rings also adopt chair conformations.[5] The bulky phenyl substituents at the 3 and 9 positions likely influence the overall crystal packing and intermolecular interactions.

A detailed comparison of selected bond lengths and angles around the core spirocyclic framework would reveal further subtle differences, but this requires access to the full crystallographic information files (CIFs).

Implications for Drug Design and Development

The precise knowledge of the three-dimensional structure of diazaspiro[5.5]undecane derivatives is invaluable for drug discovery.

  • Structure-Based Drug Design: A high-resolution crystal structure can serve as a starting point for computational modeling and the design of new analogs with improved potency and selectivity. By understanding the spatial arrangement of substituents, medicinal chemists can design molecules that fit more effectively into the binding pocket of a target protein.

  • Pharmacophore Modeling: The crystal structure helps in defining the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. This information can be used to search for other molecules with similar pharmacophoric features.

  • Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogs with their corresponding biological activities, researchers can gain insights into how specific structural modifications influence activity.

Conclusion

The crystal structure analysis of diazaspiro[5.5]undecane derivatives provides fundamental insights into their conformational preferences and three-dimensional geometry. The available data for a 2,4-diazaspiro[5.5]undecane derivative reveals a chair conformation for the carbocyclic ring, a common feature for such systems. Comparison with a tetraoxaspiro analog highlights the conservation of this conformational preference even with changes in heteroatoms and substituents. This structural information is a critical component in the rational design of new therapeutic agents based on this privileged scaffold. Further crystallographic studies on a wider range of 3,9-diazaspiro[5.5]undecane derivatives will undoubtedly contribute to a deeper understanding of their structure-activity relationships and accelerate their development as potential drug candidates.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025). Available at: [Link]

  • What is Single Crystal X-ray Diffraction? (2020). YouTube. Available at: [Link]

  • Kummari, S. et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • X-ray single-crystal diffraction. FZU. Available at: [Link]

  • 3,3,9,9-Tetraphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane. National Institutes of Health. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Spiro-Compound Purity Using UPLC-MS

For: Researchers, scientists, and drug development professionals. Introduction: The Unique Challenge of Spiro-Compounds Spiro-compounds, characterized by their distinctive three-dimensional structure where two rings are...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Challenge of Spiro-Compounds

Spiro-compounds, characterized by their distinctive three-dimensional structure where two rings are linked by a single common atom, are of increasing interest in medicinal chemistry.[1] This unique spirocyclic framework imparts a rigid conformation that can be advantageous for binding to biological targets. However, this structural complexity, often leading to chirality, presents significant analytical challenges, particularly in the accurate determination of purity and the characterization of impurities.[2][3] Ensuring the stereochemical purity of these compounds is not just a matter of quality control; it is a critical aspect of drug safety and efficacy, as different stereoisomers can have varied pharmacological and toxicological profiles.[4] Regulatory bodies worldwide, including the FDA and EMA, have stringent guidelines for the development of chiral drugs, mandating the assessment of enantiomeric purity.[5][6]

This guide provides an in-depth comparison of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) with other analytical techniques for the validation of spiro-compound purity. It is designed to offer practical, field-proven insights to aid in the development of robust and reliable analytical methods.

The Power of UPLC-MS for Spiro-Compound Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). By utilizing sub-2 µm stationary phase particles, UPLC systems can operate at higher pressures, leading to a dramatic increase in resolution, sensitivity, and speed of analysis.[7][8] When coupled with a mass spectrometer (MS), UPLC becomes an exceptionally powerful tool for the analysis of complex molecules like spiro-compounds.

Why UPLC-MS is the Gold Standard:

  • Superior Resolution: The enhanced resolving power of UPLC is crucial for separating the target spiro-compound from structurally similar impurities, including stereoisomers.[7] This is particularly important for complex mixtures where impurities may be present at very low levels.

  • Increased Sensitivity: The sharper and more intense peaks generated by UPLC, combined with the high sensitivity of modern mass spectrometers, allow for the detection and quantification of trace-level impurities that might be missed by other techniques.[9][10] This is critical for meeting the regulatory requirement to identify and characterize any impurity present at a concentration greater than 0.1% of the active pharmaceutical ingredient (API).[7]

  • High-Throughput Analysis: The significantly shorter run times of UPLC methods boost laboratory productivity, which is a considerable advantage in a drug development setting where time is of the essence.[9][11]

  • Unambiguous Peak Identification: The mass spectrometer provides molecular weight information for each eluting peak, allowing for confident identification of the main compound and its impurities.[12] This mass-based detection is a significant advantage over UV detection alone, which cannot provide structural information.[13][14]

Comparative Analysis: UPLC-MS vs. Alternative Techniques

While UPLC-MS offers a powerful solution, it is essential to understand its performance in the context of other available analytical techniques.

Technique Principle Advantages Limitations Best Suited For
UPLC-MS Chromatographic separation based on polarity, coupled with mass-to-charge ratio detection.High resolution, sensitivity, and speed. Provides molecular weight information for unambiguous peak identification.[7][9][12]Higher initial instrument cost. Matrix effects can sometimes suppress ionization.Comprehensive impurity profiling, trace-level impurity detection, and structural elucidation of unknown impurities.
HPLC-UV Chromatographic separation based on polarity, with detection based on UV absorbance.Robust, reliable, and widely available. Lower instrument cost compared to UPLC-MS.[8]Lower resolution and sensitivity compared to UPLC.[8] Cannot identify peaks based on molecular weight, requiring reference standards.Routine quality control, assay of the main component, and analysis of known, UV-active impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound based on the interaction of atomic nuclei with a magnetic field.Unrivaled for structural elucidation of unknown compounds. Can provide information on stereochemistry.Relatively low sensitivity, making it unsuitable for detecting trace impurities. Complex spectra can be challenging to interpret.Definitive structural confirmation of the API and isolated impurities.
Chiral Chromatography (HPLC/SFC) Chromatographic separation of enantiomers using a chiral stationary phase (CSP).The gold standard for determining enantiomeric purity.[4]Can be method-development intensive. May not be suitable for separating all types of impurities.Accurate quantification of the enantiomeric excess of a chiral spiro-compound.

Experimental Protocol: A Practical Guide to UPLC-MS Purity Validation of a Spiro-Compound

This section outlines a typical workflow for the development and validation of a UPLC-MS method for the purity analysis of a novel spiro-compound.

Objective: To develop a stability-indicating UPLC-MS method capable of separating the spiro-compound from its potential process-related impurities and degradation products.

Materials and Instrumentation:

  • UPLC system equipped with a photodiode array (PDA) detector and a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • UPLC column (e.g., C18, Phenyl-Hexyl).

  • Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).

  • Spiro-compound reference standard and sample for analysis.

Method Development Workflow:

Caption: UPLC-MS method development workflow for spiro-compound purity analysis.

Step-by-Step Protocol:

  • Initial Screening: Begin by running a generic, fast gradient to get a preliminary idea of the retention behavior of the spiro-compound and any major impurities.

  • Column and Mobile Phase Scouting: Evaluate a few different column chemistries (e.g., C18, Phenyl-Hexyl) and mobile phase compositions to find the best combination for resolving the target compound from its impurities.

  • Gradient Optimization: Fine-tune the gradient profile (the change in mobile phase composition over time) to achieve optimal separation of all components in the shortest possible run time.

  • MS Parameter Optimization: Optimize the mass spectrometer parameters, such as the ionization source settings and collision energy, to ensure sensitive detection of the spiro-compound and its impurities.

  • Method Validation: Once a suitable method has been developed, it must be validated according to regulatory guidelines. This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[15]

  • Forced Degradation Studies: To ensure the method is "stability-indicating," the spiro-compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The UPLC-MS method must be able to separate these degradation products from the parent compound.

Data Interpretation and Reporting

A key output of the UPLC-MS analysis is the chromatogram, which shows the separated components of the sample. The mass spectrometer provides the mass-to-charge ratio for each peak, which is used to identify the compounds. The area under each peak is proportional to the amount of that compound in the sample, allowing for quantification of impurities.

Visualizing the Comparison of Analytical Techniques:

G cluster_0 Core Analytical Needs cluster_1 Analytical Techniques Purity Purity Assessment UPLCMS UPLC-MS Purity->UPLCMS High Sensitivity & Resolution HPLCUV HPLC-UV Purity->HPLCUV Routine QC Structure Structural Elucidation Structure->UPLCMS MS for MW NMR NMR Structure->NMR Definitive Structure Enantiopurity Enantiomeric Purity Chiral Chiral Chromatography Enantiopurity->Chiral Gold Standard

Caption: Logical relationships between analytical needs and techniques for spiro-compounds.

Conclusion

The validation of spiro-compound purity is a multifaceted challenge that requires a sophisticated analytical approach. UPLC-MS has emerged as the premier technique for this application, offering an unparalleled combination of resolution, sensitivity, speed, and identification capabilities. While other techniques such as HPLC-UV, NMR, and chiral chromatography have their specific roles, UPLC-MS provides the most comprehensive solution for impurity profiling and characterization in a modern drug development environment. By leveraging the power of UPLC-MS and following a systematic method development and validation workflow, researchers can ensure the quality, safety, and efficacy of their novel spiro-compounds.

References

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca. (2017, May 4). Retrieved from [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Retrieved from [Link]

  • Chiral Purity in Drug Analysis - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). (2015, December 1). Retrieved from [Link]

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - ACS Publications. (2024, February 12). Retrieved from [Link]

  • Investigation of chiral active substances | European Medicines Agency. (n.d.). Retrieved from [Link]

  • Applying UPLC to the Profiling of Impurities in Raw Drug Substances : Waters. (n.d.). Retrieved from [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). Retrieved from [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. (n.d.). Retrieved from [Link]

  • Accessing Carbon, Boron and Germanium Spiro Stereocenters in a Unified Catalytic Enantioselective Approach - ChemRxiv. (n.d.). Retrieved from [Link]

  • Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.). Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (n.d.). Retrieved from [Link]

  • Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Analytical Method Development | SpiroChem. (n.d.). Retrieved from [Link]

  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis | Waters. (n.d.). Retrieved from [Link]

  • Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma. (n.d.). Retrieved from [Link]

  • SMALL SCALE NATURAL PRODUCT ISOLATION USING UPLC™ WITH MASS-DIRECTED PURIFICATION™ - Waters Corporation. (n.d.). Retrieved from [Link]

  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - MDPI. (2023, February 21). Retrieved from [Link]

  • The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID - PMC. (n.d.). Retrieved from [Link]

  • The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. (2024, January 16). Retrieved from [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018, May 17). Retrieved from [Link]

  • HPLC–MS Characterization of 99.5% Pure Compounds Using Miniaturized Mass Detector. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Profile and Characteristics
  • Naphthalene: This polycyclic aromatic hydrocarbon is known to be a flammable solid and is harmful if swallowed.[1] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2][3]

  • Diazaspiro[5.5]undecane Derivatives: Analogous compounds such as 3-Boc-3,9-diazaspiro[5.5]undecane and 3-Methyl-3,9-diazaspiro[5.5]undecane are indicated as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][5]

Therefore, 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm. All laboratory personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[6]

Table 1: Inferred Properties and Hazards of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane

PropertyInferred Value/CharacteristicRationale/Source
Physical State Likely a solid at room temperature.Based on the properties of similar diazaspiro undecane derivatives.[5]
Solubility Expected to have low solubility in water and higher solubility in organic solvents.General characteristic of compounds with significant hydrocarbon content.
Acute Toxicity Harmful if swallowed.Hazard statement for analogous compounds and naphthalene.[1][5]
Skin/Eye Irritation Potential for skin and eye irritation.Common hazard for nitrogen-containing heterocyclic compounds.[4][7]
Carcinogenicity Suspected of causing cancer.Based on the classification of naphthalene.[1][2][3]
Environmental Hazard Potentially very toxic to aquatic life with long-lasting effects.Based on the ecotoxicity of naphthalene.[1][2][3]
The Cardinal Rule: Do Not Dispose Down the Drain or in General Waste

The primary directive for the disposal of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane, and any other hazardous chemical, is that it must not be disposed of in the sanitary sewer system or as general waste.[8][9] Such actions can lead to the contamination of waterways, harm aquatic ecosystems, and may result in non-compliance with local and federal regulations, leading to significant penalties.[8]

Step-by-Step Disposal Protocol

The proper disposal of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane is a systematic process that ensures safety and regulatory compliance. This process should always be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.[6]

Step 1: Waste Identification and Segregation

  • Waste Characterization: All waste containing 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane must be classified as hazardous waste.[9] This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., filter paper, pipette tips, gloves).

  • Segregation: This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[10][11] For instance, it should be kept separate from strong oxidizing agents and acids.

Step 2: Proper Waste Containerization

  • Container Selection: Use a chemically compatible container for waste collection. A high-density polyethylene (HDPE) container is a suitable choice for many organic chemical wastes.[8][10] The container must be in good condition with a secure, leak-proof cap.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane".[11][12] Avoid using abbreviations or chemical formulas. The label should also include the approximate concentration and quantity of the waste.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[8][12] Store the container in a designated satellite accumulation area within the laboratory, which should be under the control of laboratory personnel.[12]

Step 3: On-Site Neutralization (Expert Use Only)

For laboratories with the appropriate expertise and EHS approval, chemical deactivation can be considered. A potential method for a compound like this could involve oxidation. However, this should only be attempted by trained professionals with a thorough understanding of the reaction chemistry and potential byproducts. Consult with your EHS department before attempting any chemical neutralization.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Once the waste container is nearly full (approximately 90%), contact your institution's EHS department to arrange for a pickup.[12] Do not transport hazardous waste outside of the laboratory yourself.[9]

  • Licensed Disposal Contractor: Your institution's EHS department will work with a licensed hazardous waste disposal contractor to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[10]

Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spills: For a small spill within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[6] Collect the contaminated absorbent into a designated hazardous waste container and decontaminate the area.

  • Major Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and EHS department immediately.[6] Do not attempt to clean up a large spill without specialized training and equipment.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane.

DisposalWorkflow Disposal Workflow for 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane Start Waste Generation (Pure compound, solutions, contaminated materials) Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from other waste streams Identify->Segregate Containerize Collect in a labeled, compatible, and closed container Segregate->Containerize EHS_Consult Consult with EHS Department Containerize->EHS_Consult Pickup Arrange for pickup by EHS/Licensed Contractor EHS_Consult->Pickup End Proper Disposal Pickup->End

Caption: Decision workflow for the safe disposal of 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

  • Regulation of Laboratory Waste. American Chemical Society. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. Retrieved from [Link]

  • Procedures for Disposal of Hazardous Waste. Retrieved from [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (2022). Retrieved from [Link]

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Handling

Personal protective equipment for handling 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane

This guide outlines the safety, operational, and disposal protocols for 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane . As a specific Safety Data Sheet (SDS) for this exact derivative may not be widely available in pub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, operational, and disposal protocols for 3-(Naphthalen-2-yl)-3,9-diazaspiro[5.5]undecane . As a specific Safety Data Sheet (SDS) for this exact derivative may not be widely available in public repositories, this protocol is constructed using Structure-Activity Relationship (SAR) principles, synthesizing established data for Naphthalene (carcinogenicity, aquatic toxicity) and Diazaspiro-amines (corrosivity, irritation).

Hazard Identification & Risk Assessment (SAR Analysis)

Before handling, we must deconstruct the molecule into its pharmacophores to predict reactivity and toxicity.

  • Naphthalene Moiety:

    • Hazard: Suspected Carcinogen (Category 2), Acute Toxicity (Oral), and Very Toxic to Aquatic Life (Acute/Chronic).

    • Mechanism: Metabolic activation can produce epoxides/quinones capable of DNA adduct formation.

  • 3,9-Diazaspiro[5.5]undecane Core:

    • Hazard: Secondary/Tertiary Amine functionality. Likely Skin Irritant (Category 2) or Corrosive (Category 1B) depending on pH.

    • Mechanism: High pKa (~10-11) leads to saponification of skin lipids and potential corneal damage.

Predicted Physical State: Solid / Crystalline Powder. Primary Risk Vector: Inhalation of dust and dermal absorption.

Personal Protective Equipment (PPE) Matrix

Do not rely solely on "standard lab PPE." This compound requires an escalated protection level due to the combination of amine corrosivity and naphthalene toxicity.

PPE CategoryRecommendationTechnical Rationale
Respiratory Engineering Control Primary: Certified Fume Hood. Secondary: N95/P100 (if outside hood).The naphthalene moiety sublimes; dust generation during weighing is the highest exposure risk.
Hand Protection Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (4-8 mil) or Laminate (Silver Shield).Permeation Logic: Naphthalene penetrates latex rapidly. Nitrile offers >480 min breakthrough for solids, but organic solutions (e.g., DCM) require laminate gloves.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient. Amine dust is caustic; contact with moisture in the eye can cause immediate, irreversible corneal opacity.
Body Protection Tyvek® Lab Coat or Apron (Closed front).Cotton coats absorb liquids/dust, creating a secondary exposure source. Tyvek repels particulates.

Operational Protocol: Safe Handling Workflow

A. Preparation & Weighing

Objective: Eliminate static-driven dust dispersion.

  • Environmental Setup:

    • Activate the ionizing bar in the analytical balance (if available) to neutralize static charge on the spiro-amine powder.

    • Place the balance inside a powder containment hood or a fume hood with a sash height <18 inches.

  • Transfer:

    • Use a disposable antistatic spatula.

    • Never tap the container rim. This aerosolizes the fine powder.

    • Why? Naphthalene derivatives often sublime or flake; mechanical agitation creates invisible micro-particulates.

B. Solubilization

Solvent Choice: The lipophilic naphthalene group suggests poor water solubility but high solubility in DCM (Dichloromethane) , DMSO , or Methanol .

  • Dissolution Step:

    • Add solvent slowly to the solid.

    • Caution: Amines can be exothermic upon protonation. If dissolving in acidic media, cool the vessel on ice first.

  • Vessel Management:

    • Keep all vessels capped with septa when not actively manipulating.

    • Label clearly: "TOXIC - AMINE."

C. Workflow Visualization

SafeHandling Start Start: Chemical Retrieval PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Weighing Weighing (Fume Hood) Static Control Active PPE_Check->Weighing Sash <18 inches Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Usage Experimental Use (Closed System) Solubilization->Usage Waste Disposal (Segregated Stream) Usage->Waste Quench & Tag

Figure 1: Operational workflow emphasizing engineering controls and static management during the critical weighing phase.

Waste Disposal & Decontamination[1][2]

Principle: Treat as Hazardous Organic Waste with aquatic toxicity.

Disposal Decision Tree
  • Solid Waste:

    • Contaminated gloves, weigh boats, and paper towels must go into a Hazardous Solid Waste bin (double-bagged).

    • Do not use regular trash. The naphthalene residue is an environmental pollutant.[1][2][3]

  • Liquid Waste:

    • Segregation: If dissolved in Halogenated solvents (DCM), use Halogenated Waste . If in DMSO/MeOH, use Non-Halogenated .

    • Labeling: Must explicitly state "Contains Naphthalene Derivative" and "Alkaline/Amine."

Decontamination Protocol
  • Spills (Solid): Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) to adhere powder, then wipe up.

  • Surface Cleaning: Wipe bench with 10% Acetic Acid or Citric Acid followed by water.

    • Why? The acid neutralizes the basic spiro-amine, converting it to a water-soluble salt for easier removal.

WasteDisposal Waste Waste Generated Type State? Waste->Type Solid Solid / Debris Type->Solid Liquid Liquid Solution Type->Liquid SolidAction Double Bag -> Hazardous Solids Solid->SolidAction SolventCheck Halogenated? Liquid->SolventCheck Halo Stream A: Halogenated Organic SolventCheck->Halo Yes (DCM, CHCl3) NonHalo Stream B: Non-Halo Organic SolventCheck->NonHalo No (DMSO, MeOH)

Figure 2: Waste segregation logic ensuring compliance with environmental regulations regarding aquatic toxicity.

Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Eye Contact Flush immediately for 15 minutes. Hold eyelids open.Seek ophthalmologist. Amine burns can be delayed.
Skin Contact Remove contaminated clothing.[4][5][6] Wash with soap/water.[5]Monitor for sensitization (redness/itching) due to naphthalene.
Inhalation Move to fresh air.If breathing is difficult, oxygen. Monitor for delayed pulmonary edema.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 931, Naphthalene. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Naphthalene - Risk Assessment.[7] Retrieved from [Link]

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